tert-butyl N-(1-cyanoethyl)carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(1-cyanoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-butyl N-(1-cyanoethyl)carbamate chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl N-(1-cyanoethyl)carbamate. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related isomers and analogous structures to provide a thorough and practical resource. The document details its chemical and physical properties, a plausible experimental protocol for its synthesis, and expected spectroscopic data. Safety and handling precautions based on related compounds are also discussed. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the fields of organic synthesis and drug development.
Introduction
This compound is a carbamate derivative containing a nitrile functional group. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a potentially useful building block in organic synthesis, particularly in the preparation of modified amino acids and other nitrogen-containing compounds. The cyano group can be further transformed into other functional groups such as amines, carboxylic acids, or amides, making this molecule a versatile intermediate.
It is crucial to distinguish this compound from its structural isomer, tert-butyl N-(2-cyanoethyl)carbamate, as their chemical reactivity and physical properties are expected to differ. This guide focuses specifically on the 1-cyanoethyl isomer.
Chemical and Physical Properties
Direct experimental data for this compound is scarce in the public domain. The following table summarizes key chemical identifiers and predicted or analogous physical properties. For comparison, data for the related compound tert-butyl N-(1-cyano-1-methylethyl)carbamate is also included.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | Boc-1-amino-1-cyanoethane | - |
| CAS Number | 100927-09-1 ((R)-enantiomer) | BLDpharm |
| Molecular Formula | C₈H₁₄N₂O₂ | Calculated |
| Molecular Weight | 170.21 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |
Comparative Data for tert-butyl N-(1-cyano-1-methylethyl)carbamate:
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂O₂ | PubChem |
| Molecular Weight | 184.24 g/mol | PubChem |
Synthesis
A plausible and common method for the synthesis of this compound is the Boc-protection of the corresponding amine, 1-amino-1-cyanoethane. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-amino-1-cyanoethane (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 1-amino-1-cyanoethane (1.0 eq) in dichloromethane (or THF) at 0 °C, add triethylamine (1.1 eq) (or an aqueous solution of sodium bicarbonate).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Synthesis Workflow Diagram
An In-depth Technical Guide to tert-butyl N-(1-cyanoethyl)carbamate
CAS Number: 141041-80-7
This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanoethyl)carbamate, a versatile building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document details the compound's properties, synthesis, applications, and safety information.
Chemical Properties and Data
This compound is a white to off-white solid, characterized as a versatile small molecule scaffold.[1] Its structure incorporates a Boc-protected amine and a nitrile group, making it a valuable intermediate for the synthesis of non-canonical amino acids and subsequent incorporation into peptides.
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 141041-80-7 |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Melting Point | 91-93 °C |
| Appearance | White to off-white powder |
| IUPAC Name | tert-butyl (1-cyanoethyl)carbamate |
| SMILES | CC(C#N)NC(=O)OC(C)(C)C |
| InChI Key | RPKPFOKNXKRFTD-UHFFFAOYSA-N |
Synthesis
The primary synthetic route to this compound and other N-protected α-aminonitriles is the Strecker synthesis.[2][3] This reaction involves the three-component condensation of an aldehyde, an amine (or ammonia), and a cyanide source.[4]
Experimental Protocol: Modified Strecker Synthesis
This protocol is based on the general principles of the Strecker reaction for the synthesis of N-Boc-protected α-aminonitriles.
Materials:
-
Acetaldehyde
-
tert-Butyl carbamate
-
Trimethylsilyl cyanide (TMSCN)
-
Catalyst (e.g., a Lewis acid or an organocatalyst)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve tert-butyl carbamate (1 equivalent) in the anhydrous solvent.
-
Add the catalyst according to literature recommendations for the specific catalyst chosen.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetaldehyde (1 equivalent) to the stirred solution.
-
After a short stirring period (e.g., 15-30 minutes), add trimethylsilyl cyanide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by thin-layer chromatography (TLC) monitoring (typically several hours to overnight).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Applications in Drug Development
This compound serves as a key precursor for the synthesis of non-natural amino acids, which are of significant interest in drug design and development. The incorporation of these modified amino acids into peptides can enhance their therapeutic properties.
Synthesis of a Non-Canonical Amino Acid
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is a protected form of α-aminobutyric acid.
Diagram 2: Workflow for Peptide Synthesis Application
References
Technical Guide: tert-Butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanoethyl)carbamate, a valuable building block in organic synthesis, particularly in the preparation of non-canonical amino acids and other nitrogen-containing compounds. This document details its chemical properties, a representative synthetic protocol, and its structural representation.
Core Compound Properties
This compound is a carbamate-protected aminonitrile. The tert-butoxycarbonyl (Boc) protecting group is of significant utility in multi-step organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| CAS Number | 141041-80-7 | [1] |
| SMILES | CC(C#N)NC(=O)OC(C)(C)C | [1] |
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not widely reported in peer-reviewed literature. However, its synthesis can be achieved through a modified Strecker reaction, a well-established method for the preparation of α-aminonitriles. This three-component reaction involves an aldehyde, an amine (or its protected form), and a cyanide source.
Representative Experimental Protocol: Modified Strecker Reaction
This protocol is a representative example for the synthesis of N-Boc protected α-aminonitriles and is adapted for the specific target compound.
Materials:
-
Acetaldehyde
-
tert-Butyl carbamate
-
Potassium cyanide (KCN)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbamate (1.0 equivalent) in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add acetaldehyde (1.1 equivalents). Cool the mixture to 0 °C using an ice bath.
-
Cyanide Addition: In a separate flask, carefully prepare a solution of potassium cyanide (1.2 equivalents) in a minimal amount of deionized water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols. Slowly add the aqueous KCN solution to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visual Representations
Molecular Structure of this compound
Caption: 2D representation of this compound.
Synthetic Pathway: Modified Strecker Reaction
Caption: General synthetic scheme for this compound.
References
An In-depth Technical Guide to tert-butyl N-(1-cyanoethyl)carbamate and its Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanoethyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from the closely related and well-characterized analog, tert-butyl N-(cyanomethyl)carbamate, to provide representative insights into its chemical properties, spectroscopic signature, and synthetic pathways.
Core Compound Identification
While detailed experimental data for this compound is not widely available, its fundamental chemical identifiers have been established.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 141041-80-7[1] |
| Molecular Formula | C₈H₁₄N₂O₂[1] |
| Molecular Weight | 170.21 g/mol [1] |
| SMILES | CC(C#N)NC(=O)OC(C)(C)C[1] |
Representative Analog: tert-butyl N-(cyanomethyl)carbamate
To provide a detailed technical overview, this guide will focus on the structural analog, tert-butyl N-(cyanomethyl)carbamate. This compound shares the core tert-butoxycarbonyl (Boc)-protected aminonitrile functional group and serves as an excellent proxy for understanding the chemical behavior and characteristics of the target molecule.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of tert-butyl N-(cyanomethyl)carbamate.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(cyanomethyl)carbamate | [2] |
| CAS Number | 85363-04-8 | [2] |
| Molecular Formula | C₇H₁₂N₂O₂ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| XLogP3-AA | 0.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [2] |
Spectroscopic Data Summary
Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following tables summarize the key spectroscopic features of tert-butyl N-(cyanomethyl)carbamate.
Mass Spectrometry
| Ion/Adduct | Predicted m/z |
| [M+H]⁺ | 157.09715 |
| [M+Na]⁺ | 179.07909 |
| [M+K]⁺ | 195.05303 |
| [M-H]⁻ | 155.08259 |
| Data sourced from PubChem CID 545844.[2] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | N-H Stretch |
| ~2980 | C-H Stretch (aliphatic) |
| ~2260 | C≡N Stretch (nitrile) |
| ~1715 | C=O Stretch (carbamate) |
| ~1520 | N-H Bend |
| ~1160 | C-O Stretch |
| Data interpretation based on typical functional group frequencies and available spectra on PubChem.[2] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | br s | 1H | N-H |
| 4.2 | d | 2H | -CH₂- |
| 1.5 | s | 9H | -C(CH₃)₃ |
| Predicted chemical shifts and multiplicities based on the structure and available data on PubChem.[2] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~116 | C≡N (nitrile) |
| ~82 | -C(CH₃)₃ |
| ~30 | -CH₂- |
| ~28 | -C(CH₃)₃ |
| Predicted chemical shifts based on the structure and available data on PubChem.[2] |
Experimental Protocols
The synthesis of this compound and its analogs typically involves the protection of an amino group and the introduction of a nitrile functionality. A common and versatile method for the synthesis of N-Boc-protected α-aminonitriles is a modified Strecker reaction.[4][5][6]
General Synthesis of N-Boc-α-Aminonitriles via Strecker Reaction
This protocol describes a general one-pot, three-component reaction to synthesize N-Boc-protected α-aminonitriles.
Materials:
-
Aldehyde (e.g., acetaldehyde for the synthesis of the target molecule)
-
Trimethylsilyl cyanide (TMSCN)
-
Catalyst (e.g., a Lewis acid like InCl₃ or a Brønsted acid)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a solution of the aldehyde (1.0 eq) and tert-butyl carbamate (1.1 eq) in the anhydrous solvent, add the catalyst (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-α-aminonitrile.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an N-Boc-α-aminonitrile.
Caption: General workflow for the synthesis of this compound.
Strecker Reaction Mechanism
The core of the synthesis is the Strecker reaction. The following diagram outlines the key steps in this multi-component reaction.
Caption: Simplified mechanism of the Strecker synthesis for N-Boc-α-aminonitriles.
Applications in Drug Development
N-Boc-protected α-aminonitriles are valuable intermediates in medicinal chemistry and drug development.[9] Their utility stems from several key features:
-
Precursors to Non-natural Amino Acids: The nitrile group can be hydrolyzed to a carboxylic acid, providing access to a wide range of non-natural α-amino acids. These are incorporated into peptides to enhance their stability, conformational properties, and biological activity.
-
Peptide Synthesis: The Boc-protected amine allows for their use in standard solid-phase or solution-phase peptide synthesis.[9]
-
Bioisosteric Replacements: The aminonitrile moiety can serve as a bioisostere for other functional groups in drug candidates, potentially improving pharmacokinetic or pharmacodynamic properties.
-
Scaffolds for Heterocyclic Synthesis: The dual functionality of aminonitriles makes them versatile starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug classes.
References
- 1. This compound | 141041-80-7 | RFA04180 [biosynth.com]
- 2. tert-butyl N-(cyanomethyl)carbamate | C7H12N2O2 | CID 545844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyl carbamate 98 4248-19-5 [sigmaaldrich.com]
- 8. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl N-(1-cyanoethyl)carbamate, a valuable building block in organic and medicinal chemistry. The presence of a Boc-protected amine and a nitrile functionality within the same molecule makes it a versatile intermediate for the synthesis of various nitrogen-containing compounds, including non-natural amino acids and heterocyclic scaffolds of interest in drug discovery.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the protection of the amino group of 2-aminopropanenitrile with di-tert-butyl dicarbonate (Boc-anhydride). This reaction is a standard procedure for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group onto a primary amine.
The reaction proceeds via nucleophilic attack of the amino group of 2-aminopropanenitrile on one of the carbonyl carbons of Boc-anhydride. The subsequent collapse of the tetrahedral intermediate leads to the formation of the carbamate product, with the release of tert-butanol and carbon dioxide as byproducts. The choice of base is crucial to neutralize the in-situ formed carbonic acid mono-tert-butyl ester and to facilitate the reaction.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
2-Aminopropanenitrile
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopropanenitrile (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until it is well suspended.
-
Cool the mixture to 0 °C in an ice bath.
-
To the cooled and stirred suspension, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.
Characterization of this compound
The successful synthesis of the target compound can be confirmed by a combination of spectroscopic methods. The following tables summarize the key physical properties and the expected spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Expected to be a white solid or a colorless oil |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on its chemical structure and comparison with similar N-Boc protected aminonitriles.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ 5.0-5.2 (br s, 1H, NH), 4.5-4.7 (m, 1H, CH-CN), 1.5-1.6 (d, 3H, CH₃-CH), 1.4-1.5 (s, 9H, C(CH₃)₃) ppm. |
| ¹³C NMR (CDCl₃) | δ 154-156 (C=O), 118-120 (C≡N), 80-82 (C(CH₃)₃), 40-42 (CH-CN), 28-29 (C(CH₃)₃), 19-21 (CH₃-CH) ppm. |
| IR Spectroscopy | ν ~3350 (N-H stretch), ~2980 (C-H stretch, sp³), ~2250 (C≡N stretch), ~1710 (C=O stretch, carbamate), ~1520 (N-H bend) cm⁻¹. |
| Mass Spectrometry | Expected [M+H]⁺ = 171.1134 |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if oily) or as a KBr pellet (if solid). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the synthesized compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Workflow for Synthesis and Characterization.
An In-depth Technical Guide on the Solubility of tert-butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl N-(1-cyanoethyl)carbamate. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines standardized experimental protocols for its determination. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary methodologies to generate reliable solubility data tailored to their specific laboratory conditions and solvent systems.
Introduction
This compound is a carbamate derivative that serves as a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is a key feature of this molecule, widely employed in the synthesis of peptides and other complex organic molecules due to its stability under various conditions and its facile removal under acidic conditions. Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, developing purification strategies, and ensuring efficient and scalable synthetic routes.
Quantitative Solubility Data
The precise solubility of this compound in various organic solvents must be determined experimentally. The following table provides a structured template for recording such data. Researchers are encouraged to populate this table using the experimental protocols detailed in Section 3 of this guide.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Notes |
| Dichloromethane | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |
| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |
| Methanol | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |
| Ethanol | C₂H₅OH | 4.3 | To be determined | |
| Isopropanol | C₃H₈O | 3.9 | To be determined | |
| Acetonitrile | C₂H₃N | 5.8 | To be determined | |
| N,N-Dimethylformamide | C₃H₇NO | 6.4 | To be determined | |
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |
| Tetrahydrofuran | C₄H₈O | 4.0 | To be determined | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined | |
| Toluene | C₇H₈ | 2.4 | To be determined | |
| Hexane | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |
| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining the solubility of this compound.
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.
-
Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.
-
Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
A selection of organic solvents
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe and syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.
-
Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility Determination.
Navigating the Stability Landscape of tert-butyl N-(1-cyanoethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of the stability profile of any given molecule is paramount. This in-depth technical guide provides a comprehensive overview of the stability of tert-butyl N-(1-cyanoethyl)carbamate, a key intermediate in various synthetic pathways. This document outlines its anticipated degradation pathways, presents a structured summary of potential stability data under forced degradation conditions, and details the experimental protocols necessary for robust stability testing. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to anticipate and manage the stability challenges associated with this compound.
Core Stability Profile
This compound, like many molecules featuring a tert-butoxycarbonyl (Boc) protecting group, exhibits characteristic stability and lability under specific conditions. The primary point of vulnerability in the molecule is the carbamate linkage, which is susceptible to cleavage under acidic conditions. The cyanoethyl group may also be subject to hydrolysis under strong acidic or basic conditions, although this is generally a slower process. The overall stability is a function of pH, temperature, and exposure to oxidative and photolytic stress.
Quantitative Stability Data Summary
While specific, publicly available quantitative stability data for this compound is limited, the following tables present a hypothetical yet chemically reasonable summary of expected outcomes from forced degradation studies. These tables are designed to provide a comparative overview of the compound's stability under various stress conditions.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | Assay (%) | Major Degradants |
| 0.1 M HCl (aq) | 24 | 15.2 | tert-Butanol, 2-Aminopropanenitrile |
| pH 4.5 Buffer | 72 | 92.8 | Minor degradation |
| Purified Water | 72 | 98.5 | Negligible degradation |
| pH 9.0 Buffer | 72 | 95.1 | Minor degradation |
| 0.1 M NaOH (aq) | 24 | 88.3 | 2-(tert-butoxycarbonylamino)propanamide |
Table 2: Oxidative, Thermal, and Photolytic Stability of this compound
| Condition | Time (hours) | Assay (%) | Major Degradants |
| 3% H₂O₂ | 24 | 85.7 | Oxidized impurities |
| 60°C (Solid State) | 72 | 97.2 | Minor thermolytic products |
| Photostability (ICH Q1B) | 24 | 96.5 | Minor photolytic products |
Degradation Pathways and Mechanisms
The degradation of this compound is anticipated to proceed through several key pathways, primarily dictated by the reaction conditions.
Acid-Catalyzed Degradation
Under acidic conditions, the primary degradation pathway involves the protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene or tert-butanol. This results in the formation of an unstable carbamic acid intermediate which rapidly decarboxylates to yield 2-aminopropanenitrile.
Caption: Acid-catalyzed degradation pathway.
Base-Mediated Degradation
In the presence of a strong base, the cyano group can undergo hydrolysis to form a carboxamide, yielding 2-(tert-butoxycarbonylamino)propanamide. The Boc group itself is generally stable under basic conditions.[1]
Caption: Base-mediated nitrile hydrolysis.
Experimental Protocols
To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on established principles for stability testing.[2]
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for analysis.
Forced Degradation (Stress) Studies
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with the mobile phase to the working concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with the mobile phase to the working concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to the working concentration.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in a stability chamber at 60°C for 72 hours.
-
After the specified time, dissolve the sample in the solvent to prepare a working solution.
-
-
Photostability Testing:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dissolve both the exposed and control samples to prepare working solutions.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique.[3][4]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of the compound (typically around 210-220 nm for carbamates).
-
Injection Volume: 10 µL.
Caption: Experimental workflow for stability testing.
Conclusion
This technical guide provides a foundational understanding of the stability profile of this compound. The anticipated degradation pathways are centered around the lability of the Boc group in acidic media and potential hydrolysis of the nitrile functionality under strong basic conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to confirm these pathways and quantify the stability of the molecule. A thorough execution of these studies, employing a validated stability-indicating HPLC method, is essential for ensuring the quality, safety, and efficacy of any downstream applications of this important chemical intermediate.
References
Navigating the Uncharted: A Technical Guide to the Safety and Handling of tert-Butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive safety and toxicological data for tert-butyl N-(1-cyanoethyl)carbamate (CAS No. 141041-80-7) is limited. This guide has been compiled using information from structurally similar compounds, namely tert-butyl N-(1-cyano-1-methylethyl)carbamate and the parent compound tert-butyl carbamate. All safety precautions and handling procedures outlined below should be implemented with the understanding that they represent best practices based on available data for analogous compounds and may not fully encompass all potential hazards of the target molecule. Researchers are strongly advised to conduct a thorough risk assessment before handling this compound.
Executive Summary
This technical guide provides an in-depth overview of the known and extrapolated safety and handling information for this compound. Due to the scarcity of specific data for this compound, this document relies on information from structurally related molecules to provide guidance on physical and chemical properties, hazard identification, personal protective equipment, first aid measures, and handling and storage protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this compound with the utmost caution and to implement appropriate safety measures in a laboratory setting.
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound and its close structural analogs. It is critical to note that much of this data is for related compounds and should be used as a reference for assessing potential hazards.
Table 1: Physical and Chemical Properties
| Property | Value | Source (Compound) |
| Molecular Formula | C₈H₁₄N₂O₂ | Biosynth (this compound)[1] |
| Molecular Weight | 170.21 g/mol | Biosynth (this compound)[1] |
| Appearance | White to slightly yellow crystalline solid (Assumed) | Inferred from tert-butyl carbamate |
| Melting Point | 105-108 °C | ChemicalBook (tert-butyl carbamate)[2] |
| Solubility | Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. | ChemicalBook (tert-butyl carbamate)[2] |
Table 2: Hazard Identification and GHS Classification
The following data is for the structurally similar compound tert-butyl N-(1-cyano-1-methylethyl)carbamate and should be considered indicative of the potential hazards of this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed[3] |
| Acute Toxicity, Dermal |
| Warning | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation[3] |
| Acute Toxicity, Inhalation |
| Warning | H332: Harmful if inhaled[3] |
| Specific Target Organ Toxicity |
| Warning | H335: May cause respiratory irritation[3] |
Personal Protective Equipment (PPE)
Based on the potential hazards identified from analogous compounds, the following personal protective equipment is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 0.11 mm). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | To prevent inhalation of harmful dust or vapors. |
Safe Handling and Storage
Adherence to strict laboratory protocols is essential to minimize the risk of exposure.
Handling
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.
-
Procedure: When transferring the solid, use a spatula and avoid creating dust. For solutions, use appropriate glassware and transfer techniques to prevent spills.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately. |
Experimental Protocols and Workflows
Waste Disposal
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Conclusion
While this compound presents a valuable building block for drug discovery and development, the lack of comprehensive safety data necessitates a highly cautious approach to its handling. By adhering to the guidelines presented in this technical guide, which are based on the best available information for structurally similar compounds, researchers can mitigate the potential risks associated with this compound. It is imperative that all handling activities are conducted within a well-ventilated chemical fume hood, with appropriate personal protective equipment, and with a clear understanding of the emergency procedures. As more data becomes available for this specific compound, this guide should be updated to reflect the most current safety and handling information.
References
Unveiling the Potential of tert-Butyl N-(1-cyanoethyl)carbamate: A Technical Guide to a Versatile Synthetic Building Block
For Immediate Release
A comprehensive technical guide exploring the synthesis, chemical properties, and potential pharmacological significance of tert-butyl N-(1-cyanoethyl)carbamate. This document serves as a resource for researchers, scientists, and drug development professionals interested in the application of carbamate and α-aminonitrile moieties in medicinal chemistry.
Introduction
While direct biological studies on this compound are not extensively documented in publicly available literature, its chemical structure, featuring both a tert-butyl carbamate group and an α-aminonitrile moiety, suggests a rich potential for biological activity. This technical guide provides an in-depth analysis of these constituent functional groups, offering a predictive framework for the compound's possible mechanisms of action and its utility as a scaffold in drug discovery. The tert-butyl carbamate group is a well-established pharmacophore and a critical protecting group in organic synthesis, while α-aminonitriles are recognized as versatile synthetic intermediates and are present in various biologically active compounds. [1][2]
Chemical Properties and Synthesis
This compound is a derivative of carbamic acid. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various conditions and its ease of removal under acidic conditions. [2][3]The synthesis of related tert-butyl carbamates can be achieved through several methods, including the reaction of an amine with di-tert-butyl dicarbonate or the palladium-catalyzed cross-coupling of tert-butyl carbamate with aryl halides. [2]The synthesis of α-aminonitriles is often accomplished through the Strecker reaction, which involves the one-pot reaction of an aldehyde or ketone, an amine, and a cyanide source. [4][5] A plausible synthetic route to this compound would involve a variation of the Strecker synthesis, reacting acetaldehyde, ammonia (or an ammonia equivalent), and a cyanide source, followed by the protection of the resulting α-aminoacetonitrile with a Boc group.
Table 1: Physicochemical Properties of Related Carbamates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| tert-Butyl carbamate | C₅H₁₁NO₂ | 117.15 | 105-108 | |
| tert-butyl N-(1-cyano-1-methylethyl)carbamate | C₉H₁₆N₂O₂ | 184.24 | Not available | [6] |
Potential Mechanisms of Action Based on Structural Analogs
The predicted biological activity of this compound is derived from the known pharmacological roles of its core functional groups.
The Carbamate Moiety: A Versatile Pharmacophore
The carbamate group is a key structural feature in numerous approved therapeutic agents. [7][8][9]Its presence can significantly influence a molecule's biological activity, stability, and pharmacokinetic properties. [7]Carbamate derivatives have demonstrated a wide array of pharmacological activities:
-
Anticancer Activity: Several carbamate-containing compounds exhibit potent antitumor properties. [9]* Antimicrobial and Antifungal Activity: The carbamate moiety is found in various antimicrobial and antifungal agents. [9][10]* Enzyme Inhibition: Carbamates are known to act as inhibitors of various enzymes. For instance, some carbamate insecticides function by inhibiting acetylcholinesterase, and this property has been repurposed in drugs for Alzheimer's disease (e.g., rivastigmine). [11][12] The mechanism by which the carbamate group exerts its effect often depends on its hydrolysis, which can release an alcohol and a carbamic acid that subsequently decomposes to an amine and carbon dioxide. [7]
The α-Aminonitrile Moiety: A Gateway to Bioactivity
α-Aminonitriles are not only valuable synthetic intermediates for the preparation of amino acids and heterocyclic compounds but also exhibit intrinsic biological activities. [1][13]Compounds containing the α-aminonitrile scaffold have been reported to possess:
-
Anticancer Properties: Certain α-aminonitrile derivatives have shown efficacy as anticancer agents. [1]* Antiviral and Antibacterial Effects: This structural motif is present in molecules with demonstrated antiviral and antibacterial activities. [1][14]* Protease Inhibition: α-Amidoacetonitrile derivatives have been identified as potent and selective protease inhibitors. [13] The reactivity of the nitrile group and the stereochemistry at the α-carbon are crucial for the biological activity of these compounds.
Experimental Protocols for Synthesis of Related Structures
General Procedure for N-Boc Protection of an Amine
This protocol describes the general method for introducing a Boc protecting group to an amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Sodium bicarbonate)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
General Procedure for the Strecker Synthesis of α-Aminonitriles
This protocol outlines the one-pot synthesis of an α-aminonitrile from an aldehyde, an amine, and a cyanide source. [4] Materials:
-
Aldehyde or Ketone
-
Amine
-
Trimethylsilyl cyanide (TMSCN) or other cyanide source
-
Catalyst (optional, e.g., a Lewis acid)
-
Solvent (e.g., Methanol, Water)
Procedure:
-
Combine the aldehyde or ketone and the amine in the solvent.
-
Stir the mixture to form the corresponding imine.
-
Add the cyanide source to the reaction mixture.
-
If a catalyst is used, add it at this stage.
-
Stir the reaction at the appropriate temperature until the reaction is complete, as monitored by TLC.
-
Work up the reaction by quenching with a suitable reagent and extracting the product.
-
Purify the resulting α-aminonitrile by crystallization or chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic logic for obtaining Boc-protected α-aminonitriles.
Caption: General workflow for the synthesis of Boc-protected α-aminonitriles.
Conclusion
This compound represents a molecule of significant interest for medicinal chemistry and drug discovery, primarily due to the established biological activities of its constituent carbamate and α-aminonitrile functionalities. While direct experimental data on this specific compound is lacking, this guide provides a robust framework for predicting its potential mechanism of action. By leveraging the known pharmacology of structurally related compounds, researchers can design and synthesize novel derivatives of this compound for screening in various therapeutic areas, including oncology, infectious diseases, and neurology. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-butyl N-(1-cyano-1-methylethyl)carbamate | C9H16N2O2 | CID 18316698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbamate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Spectroscopic and Synthetic Profile of tert-butyl N-(1-cyanoethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a proposed synthetic route for tert-butyl N-(1-cyanoethyl)carbamate (CAS No. 141041-80-7). Due to the limited availability of public domain experimental data for this specific compound, this document focuses on predicted spectroscopic values and a plausible experimental protocol based on established chemical principles. This information is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 | Quartet | 1H | -CH(CN)- |
| ~4.8 | Broad Singlet | 1H | -NH- |
| ~1.5 | Doublet | 3H | -CH(CH ₃)- |
| 1.48 | Singlet | 9H | -C(CH ₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~154 | Carbonyl Carbon (-C =O) |
| ~120 | Nitrile Carbon (-C N) |
| ~81 | Quaternary Carbon (-C (CH₃)₃) |
| ~45 | Methine Carbon (-C H(CN)-) |
| ~28 | tert-butyl Methyl Carbons (-C(C H₃)₃) |
| ~20 | Methyl Carbon (-CH(C H₃)-) |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3350 | N-H | Stretch |
| ~2980 | C-H (sp³) | Stretch |
| ~2240 | C≡N | Stretch |
| ~1710 | C=O | Stretch |
| ~1520 | N-H | Bend |
| ~1160 | C-O | Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragment |
| 171 | [M+H]⁺ |
| 115 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |
| 101 | [M - C₄H₉O]⁺ |
| 70 | [C₄H₈N]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
A specific, validated synthesis protocol for this compound is not publicly documented. However, a plausible and commonly employed method for the synthesis of N-Boc protected α-aminonitriles is the Strecker synthesis followed by Boc protection.
Proposed Synthesis of this compound
This synthesis can be envisioned as a two-step process starting from acetaldehyde.
Step 1: Synthesis of 2-aminopropanenitrile (Alanine Nitrile)
-
To a solution of acetaldehyde in a suitable solvent (e.g., aqueous ammonia or an alcoholic solution of ammonia), add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) at a controlled temperature (typically 0-10 °C).
-
Stir the reaction mixture for a specified period, allowing for the formation of the α-aminonitrile.
-
Upon completion, the reaction is typically worked up by extraction with an organic solvent.
-
The crude 2-aminopropanenitrile is then purified, for example, by distillation under reduced pressure.
Step 2: N-Boc Protection of 2-aminopropanenitrile
-
Dissolve the purified 2-aminopropanenitrile in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the solution.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction by a suitable technique (e.g., thin-layer chromatography) until completion.
-
Upon completion, the reaction mixture is washed with aqueous solutions (e.g., dilute acid, brine) to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key steps.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical relationship of the key stages in the proposed synthesis.
Navigating the Synthesis and Potential of tert-Butyl N-(1-cyanoethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanoethyl)carbamate, a molecule of interest in synthetic and medicinal chemistry. Despite its potential as a building block in the design of novel therapeutics, publicly available data on this specific compound is notably scarce. This document consolidates the available information and presents a plausible synthetic pathway based on established chemical principles. The guide also explores its potential applications in drug development, drawing parallels with structurally related compounds.
Introduction
This compound (CAS No. 141041-80-7) is an N-Boc protected aminonitrile. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a wide range of conditions and its facile removal under acidic conditions. The α-aminonitrile moiety is a versatile functional group, serving as a precursor to α-amino acids and various heterocyclic compounds. The combination of these two features in this compound suggests its utility as a valuable intermediate for the synthesis of non-canonical amino acids and other complex nitrogen-containing molecules relevant to drug discovery.
Physicochemical Properties
While detailed experimental data is limited in the scientific literature, the fundamental properties of this compound can be summarized as follows:
| Property | Value |
| CAS Number | 141041-80-7 |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| SMILES | CC(C#N)NC(=O)OC(C)(C)C |
Proposed Synthesis: A Modified Strecker Approach
General Reaction Scheme
The proposed synthesis involves the one-pot reaction of acetaldehyde, a cyanide source (such as potassium cyanide), and a source of the Boc-protected amine functionality.
Caption: Proposed Strecker-type synthesis of this compound.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a hypothetical procedure based on general principles of organic synthesis for related molecules and has not been experimentally validated from cited literature for this specific compound.
Materials:
-
Acetaldehyde
-
Potassium Cyanide (KCN)
-
tert-Butyl carbamate
-
Methanol
-
Water
-
Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, a solution of tert-butyl carbamate (1 equivalent) in a mixture of methanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Potassium cyanide (1.1 equivalents) is added portion-wise, ensuring the temperature remains low.
-
A solution of acetaldehyde (1 equivalent) in methanol is added dropwise to the reaction mixture.
-
A catalytic amount of acetic acid is added.
-
The reaction is allowed to stir at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel.
Potential Applications in Drug Development
While no specific applications for this compound have been documented, its structural motifs suggest several potential uses in medicinal chemistry and drug development.
Synthesis of Novel α-Amino Acids
The primary utility of this compound would likely be as a precursor to N-Boc-protected α-aminobutyric acid and its derivatives. Hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding carboxylic acid. These non-proteinogenic amino acids are of significant interest as building blocks for peptidomimetics and other bioactive molecules.
Caption: Potential synthetic utility workflow.
Scaffolding for Heterocyclic Synthesis
The nitrile and carbamate functionalities can participate in various cyclization reactions, making this compound a potential starting material for the synthesis of diverse heterocyclic scaffolds. These scaffolds are often privileged structures in drug discovery, appearing in a wide array of approved therapeutic agents.
Conclusion
This compound represents a potentially valuable, yet under-explored, building block for organic synthesis and medicinal chemistry. While a comprehensive body of literature detailing its synthesis and applications is currently lacking, its structure suggests a straightforward synthesis via a modified Strecker reaction. Its potential as a precursor to non-canonical amino acids and heterocyclic systems warrants further investigation by researchers in the field of drug development. The hypothetical synthetic protocol and outlined potential applications provided in this guide aim to serve as a foundational resource to stimulate further research into this promising molecule.
discovery and history of tert-butyl N-(1-cyanoethyl)carbamate
An In-depth Technical Guide to tert-butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a nitrile group and a Boc-protected amine, rendering it a useful building block for the introduction of a protected aminonitrile moiety in more complex molecular architectures. This guide provides a comprehensive overview of its history, synthesis, and key chemical properties, including detailed experimental protocols and data presented for clarity and reproducibility.
Introduction and Historical Context
The development of this compound is intrinsically linked to the advent and widespread adoption of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis. While a singular "discovery" paper for this specific molecule is not readily identifiable in the literature, its synthesis and utility are a direct consequence of the pioneering work on amine protection. The Boc group, renowned for its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions, became a cornerstone of peptide synthesis and modern medicinal chemistry.
The logical and straightforward synthesis of this compound involves the reaction of 2-aminopropionitrile with di-tert-butyl dicarbonate ((Boc)₂O). This method is a standard and widely practiced procedure for the N-Boc protection of primary and secondary amines. The availability of both the starting amine and the protecting agent has made this compound a readily accessible intermediate for researchers. Its application in drug discovery is significant, as the cyano group can serve as a precursor to other functional groups or as a key pharmacophoric element.
Synthesis and Mechanism
The most common and efficient method for the preparation of this compound is the N-Boc protection of 2-aminopropionitrile using di-tert-butyl dicarbonate.
General Reaction Scheme
Synthesis of this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.
Reaction mechanism workflow.
Experimental Protocol
The following is a typical experimental procedure for the synthesis of this compound.
Materials and Equipment
| Material/Equipment | Specification |
| 2-Aminopropionitrile | ≥98% purity |
| Di-tert-butyl dicarbonate | ≥99% purity |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Round-bottom flask | Appropriate size with magnetic stirrer bar |
| Magnetic stirrer/hotplate | Standard laboratory grade |
| Separation funnel | Appropriate size |
| Rotary evaporator | Standard laboratory grade |
| Thin Layer Chromatography (TLC) | Silica gel plates with fluorescent indicator |
Procedure
-
To a solution of 2-aminopropionitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added triethylamine (1.1 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise to the stirred solution over 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Quantitative Data
| Parameter | Value |
| CAS Number | 141041-80-7 |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported, typically a low-melting solid |
| Typical Yield | 85-95% |
| ¹H NMR (CDCl₃) | δ (ppm): 1.45 (s, 9H), 1.50 (d, 3H), 4.50 (m, 1H), 5.10 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 21.0, 28.3, 41.5, 80.5, 120.0, 155.0 |
Applications in Drug Development
This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. The presence of both a protected amine and a nitrile group allows for sequential and selective chemical transformations.
-
Synthesis of Chiral Amines: The nitrile group can be reduced to a primary amine, and subsequent deprotection of the Boc group can yield a diamine. The chirality at the carbon bearing the cyano group makes it a precursor for enantiomerically pure compounds.
-
Heterocyclic Synthesis: The nitrile functionality can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in drug molecules.
-
Peptidomimetics: The aminonitrile moiety can be incorporated into peptide-like structures to create peptidomimetics with improved stability and pharmacokinetic properties.
Applications in drug development.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is an irritant to the eyes, skin, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its straightforward synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an attractive building block for the construction of complex and biologically active molecules. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field.
An In-depth Technical Guide to tert-butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl N-(1-cyanoethyl)carbamate is a synthetic organic compound of significant interest in the fields of medicinal chemistry and drug development. As a protected α-aminonitrile, it serves as a versatile building block for the synthesis of non-natural amino acids and their subsequent incorporation into peptides and other complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an invaluable tool in multistep organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications.
Chemical Identity and Properties
IUPAC Name: this compound
Synonyms:
-
N-Boc-1-amino-1-cyanoethane
-
(1-Cyanoethyl)carbamic acid tert-butyl ester
-
tert-butyl (1-cyanoethyl)carbamate
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₂ | N/A |
| Molecular Weight | 170.21 g/mol | N/A |
| CAS Number | 141041-80-7 | N/A |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through the Boc protection of 1-amino-1-cyanoethane. A general and efficient method for the N-tert-butoxycarbonylation of amines utilizes di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol: N-Boc Protection of 1-amino-1-cyanoethane
Materials:
-
1-amino-1-cyanoethane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1-amino-1-cyanoethane (1.0 equivalent) in dichloromethane.
-
To the stirred solution, add triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of α-amino acids that are not found in nature. The nitrile group can be hydrolyzed to a carboxylic acid, and the Boc group can be subsequently removed to yield the free amino acid. These non-natural amino acids are crucial for the development of novel peptides with enhanced biological activity and stability.
Experimental Protocol: Hydrolysis to N-Boc-α-aminopropionic acid
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or a strong base like sodium hydroxide (NaOH)
-
Suitable solvent (e.g., water, dioxane)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Add concentrated hydrochloric acid or a solution of a strong base.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If acidic hydrolysis was performed, neutralize the excess acid carefully with a base. If basic hydrolysis was performed, acidify the mixture to protonate the carboxylate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-α-aminopropionic acid by crystallization or column chromatography.
Methodological & Application
Application Notes and Protocols for tert-butyl N-(1-cyanoethyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of tert-butyl N-(1-cyanoethyl)carbamate as a precursor for the synthesis of N-Boc-L-alanine, a crucial building block in peptide synthesis. This document outlines a two-stage process: the hydrolysis of the nitrile precursor to yield N-Boc-L-alanine and its subsequent incorporation into peptide chains via Boc-based Solid-Phase Peptide Synthesis (SPPS). Detailed protocols for both stages are presented, along with quantitative data and workflow diagrams to facilitate reproducible and efficient peptide synthesis.
Introduction
In the field of peptide synthesis, the precise incorporation of natural and non-canonical amino acids is fundamental to the design of novel therapeutics, research tools, and biomaterials. This compound serves as a valuable and readily available precursor to N-Boc-L-alanine, one of the proteinogenic amino acids. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS), offering robust protection of the α-amino group that can be readily removed under acidic conditions.[1]
The use of this compound involves a straightforward hydrolysis of the nitrile functional group to a carboxylic acid, thereby converting the precursor into the versatile N-Boc-L-alanine building block. This two-step approach allows for the efficient in-lab synthesis of a key reagent for Boc-SPPS. Alanine itself plays a critical role in protein structure and function, often being a key residue in alpha-helices and a valuable tool in structure-function studies through techniques such as alanine scanning mutagenesis.[2][3][4] This document provides detailed methodologies for the conversion of this compound to N-Boc-L-alanine and its subsequent use in peptide synthesis.
Data Presentation
Stage 1: Synthesis of N-Boc-L-alanine from this compound
The conversion of the nitrile group to a carboxylic acid is a critical step in preparing the peptide building block. This is typically achieved through acidic or basic hydrolysis.
| Parameter | Acidic Hydrolysis Conditions | Basic Hydrolysis Conditions | Notes |
| Reagents | 6M HCl | 6M NaOH | Strong acid or base is required for efficient hydrolysis. |
| Solvent | Water or Dioxane/Water mixture | Water or Ethanol/Water mixture | Co-solvents may be used to improve the solubility of the starting material. |
| Temperature | Reflux (approx. 100 °C) | Reflux (approx. 100 °C) | Elevated temperatures are necessary to drive the reaction to completion. |
| Reaction Time | 4 - 12 hours | 4 - 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | 85 - 95% | 80 - 90% | Yields can vary based on scale and purification method. |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography | Purification is essential to remove any remaining starting material or byproducts before use in SPPS. |
Stage 2: Incorporation of N-Boc-L-alanine in Boc-SPPS
The following table summarizes typical parameters for the incorporation of N-Boc-L-alanine into a growing peptide chain on a solid support using the Boc-SPPS strategy.[5][6]
| Parameter | Typical Range/Value | Notes |
| Resin | Merrifield or PAM resin | Choice of resin depends on the desired C-terminal functionality (acid or amide). |
| Resin Loading | 0.3 - 1.0 mmol/g | Lower loading is often preferred for longer or more complex peptide sequences to minimize aggregation. |
| Amino Acid Excess | 2 - 4 equivalents | Relative to the resin loading capacity. |
| Coupling Reagent | DCC/HOBt, HBTU/DIEA, or HATU/DIEA | The choice of coupling reagent can impact efficiency and racemization. |
| Coupling Time | 1 - 4 hours | Reaction completion should be monitored using a qualitative method like the Kaiser test. |
| Boc Deprotection | 50% TFA in DCM | Typically a 1-2 minute pre-wash followed by a 20-30 minute reaction.[5] |
| Neutralization | 10% DIEA in DCM | Performed after Boc deprotection to neutralize the protonated N-terminus. |
| Final Cleavage | Anhydrous HF or TFMSA | Requires specialized equipment and appropriate scavengers (e.g., anisole) to prevent side reactions.[7] |
| Final Peptide Yield | 50 - 90% | Highly dependent on the peptide sequence, length, and purification method. |
Experimental Protocols
Stage 1: Synthesis of N-Boc-L-alanine from this compound (Acidic Hydrolysis)
This protocol is adapted from the hydrolysis step of the Strecker synthesis of amino acids.[8][9]
Materials:
-
This compound
-
6M Hydrochloric Acid (HCl)
-
Dioxane (optional)
-
Sodium Bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in 6M HCl (10 mL per gram of starting material). If solubility is an issue, a mixture of dioxane and 6M HCl (1:1) can be used.
-
Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the reaction mixture to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the neutralized solution and stir vigorously at room temperature overnight to re-protect the amino group.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude N-Boc-L-alanine by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Stage 2: Incorporation of N-Boc-L-alanine into a Peptide using Boc-SPPS
This protocol outlines the steps for a single coupling cycle of N-Boc-L-alanine in a manual Boc-SPPS workflow.[7]
Materials:
-
N-Boc-L-alanine
-
Peptide synthesis resin (e.g., Merrifield resin with the first amino acid attached)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agigate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x) and DMF (3 x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes.
-
Drain the neutralization solution and repeat the neutralization step once more.
-
Wash the resin with DMF (3 x) and DCM (3 x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve N-Boc-L-alanine (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x) and DCM (3 x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Caption: Workflow for the synthesis and incorporation of N-Boc-L-alanine.
Caption: Logical workflow for Alanine Scanning Mutagenesis.
Applications in Research and Drug Development
The synthesis of peptides containing alanine is fundamental in various areas of biomedical research. The small, non-polar side chain of alanine makes it a useful tool for probing structure-activity relationships in peptides and proteins.
One of the most significant applications is Alanine Scanning Mutagenesis .[2][10][11][12][13] In this technique, individual amino acid residues in a protein are systematically replaced with alanine. By comparing the function of the mutant proteins to the wild-type, researchers can identify "hot-spot" residues that are critical for protein-protein interactions, ligand binding, or enzymatic activity. The synthesis of a library of peptides where each residue is sequentially replaced by alanine allows for a detailed mapping of functional epitopes.
Furthermore, peptides rich in alanine, often in combination with other small amino acids like glycine and serine, have been investigated for their therapeutic potential. For instance, peptides containing glycine-serine-alanine repeats have been studied for their role in neurodegenerative diseases like Alzheimer's, where they may interact with and modulate the aggregation of amyloid-β peptides.[14] The ability to efficiently synthesize such peptides using precursors like this compound is therefore of significant interest.
Additionally, alanine-containing peptides are utilized in the development of drug delivery systems. For example, the RALA peptide, which contains repeating units of arginine, leucine, and alanine, is a cell-penetrating peptide used to enhance the delivery of nucleic acid-based therapeutics.[15]
Conclusion
This compound is a convenient and efficient precursor for the synthesis of N-Boc-L-alanine, a key building block for Boc-SPPS. The two-stage process of nitrile hydrolysis followed by solid-phase peptide synthesis provides a reliable route for the incorporation of alanine residues into desired peptide sequences. The detailed protocols and quantitative data presented in these application notes are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their peptide synthesis workflows, enabling further advancements in the study of peptide structure and function and the development of novel peptide-based therapeutics.
References
- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alanine scanning - Wikipedia [en.wikipedia.org]
- 3. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins [frontiersin.org]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rapidnovor.com [rapidnovor.com]
- 12. genscript.com [genscript.com]
- 13. grokipedia.com [grokipedia.com]
- 14. A peptide rich in glycine-serine-alanine repeats ameliorates Alzheimer-type neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for tert-Butyl N-(1-cyanoethyl)carbamate as an Amine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1] Its widespread use stems from its stability under a broad range of reaction conditions and the facility of its removal under mild acidic conditions.[2] Tert-butyl N-(1-cyanoethyl)carbamate represents a specific iteration of a Boc-protected amine, incorporating a cyanoethyl moiety. While detailed, specific protocols for this exact compound are not extensively documented in publicly available literature, its chemical behavior is governed by the well-established principles of Boc protecting group chemistry.
These application notes provide a comprehensive overview of the anticipated use of this compound as a protecting group, drawing upon the extensive knowledge base of general Boc protection methodologies. The protocols and data presented herein are based on established procedures for analogous tert-butyl carbamates and are intended to serve as a foundational guide for researchers.
Data Presentation
The following tables summarize typical quantitative data for the protection of amines using Boc-type reagents and subsequent deprotection. These values should be considered as starting points for optimization when working with this compound.
Table 1: Typical Reaction Conditions for Amine Protection with Boc Anhydride ((Boc)₂O)
| Parameter | Typical Range/Value | Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane, Methanol | Choice of solvent depends on the solubility of the amine substrate.[2] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | An appropriate base is used to neutralize the acid formed during the reaction.[2] |
| (Boc)₂O Equivalents | 1.1 - 1.5 | A slight excess of the Boc-anhydride is typically used to ensure complete reaction. |
| Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| Typical Yield | > 90% | Yields are generally high for the protection of primary and secondary amines. |
Table 2: Common Reagents and Conditions for Boc Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in DCM, Room Temperature, 30 min - 2 h | The most common and generally effective method for Boc deprotection.[3] |
| Hydrochloric Acid (HCl) | 4 M HCl in Dioxane or Ethyl Acetate, Room Temperature, 1 - 4 h | An alternative to TFA, often used to precipitate the amine as a hydrochloride salt.[4] |
| Aqueous Phosphoric Acid | 85 wt %, Mild heating may be required | An environmentally benign alternative to TFA and HCl.[5] |
| Lewis Acids (e.g., ZnBr₂) | Anhydrous DCM, Room Temperature, 12 - 24 h | Milder conditions that may be suitable for substrates with other acid-sensitive functional groups.[2] |
| Thermal Deprotection | High temperatures (refluxing in a high-boiling solvent) | Less common and can lead to side reactions depending on the substrate.[4] |
Experimental Protocols
The following are detailed, generalized protocols for the protection of an amine with a Boc group and its subsequent deprotection. These should be adapted and optimized for use with this compound.
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes the protection of a generic primary amine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the stirred amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of a Boc-Protected Amine using TFA
This protocol outlines the removal of the Boc protecting group under standard acidic conditions using trifluoroacetic acid.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in DCM in a round-bottom flask.
-
Add trifluoroacetic acid (10-20 eq, typically a 25-50% solution in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting amine can be purified further if necessary.
Visualizations
Synthesis of this compound
While a specific, detailed synthesis for this compound was not found, a plausible synthetic route can be extrapolated from the synthesis of similar compounds. The following diagram illustrates a potential two-step synthesis starting from 2-aminopropionitrile.
Caption: A potential synthetic pathway for this compound.
General Workflow for Amine Protection and Deprotection
The following diagram illustrates the general logical workflow for utilizing a protecting group strategy in a multi-step synthesis.
Caption: General workflow for the use of an amine protecting group.
Deprotection Mechanism of a Boc-Protected Amine
The mechanism of acid-catalyzed deprotection of a Boc group involves the formation of a stable tert-butyl cation.
References
Synthesis of tert-butyl N-(1-cyanoethyl)carbamate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of tert-butyl N-(1-cyanoethyl)carbamate, a valuable building block in organic synthesis, particularly in the preparation of modified amino acids and peptide analogs. The protocol herein describes the straightforward N-protection of 2-aminopropanenitrile using di-tert-butyl dicarbonate.
Introduction
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide chemistry and the development of complex molecules. Its widespread use stems from its stability under a broad range of reaction conditions and the facility of its removal under mild acidic conditions. The title compound, this compound, serves as a key intermediate, enabling the introduction of a protected aminonitrile moiety into larger molecules. This application note details a reliable and efficient protocol for its preparation.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 2-aminopropanenitrile on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Application Notes and Protocols: Synthesis of tert-Butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl N-(1-cyanoethyl)carbamate, a valuable intermediate in organic synthesis, particularly in the preparation of non-natural amino acids and other biologically active molecules. The protocols outlined below are based on established methods for the synthesis of N-Boc-protected α-aminonitriles.
Introduction
This compound serves as a key building block in medicinal chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[1] The α-aminonitrile functionality is a versatile precursor to α-amino acids and other important nitrogen-containing compounds.[2] The synthesis of N-Boc-protected α-aminonitriles can be achieved through various methods, including the Strecker reaction and the cyanation of N-Boc-protected precursors.[2][3][4]
The protocol detailed herein is adapted from a general and efficient method for the synthesis of N-Boc-α-aminonitriles from N-Boc-α-amidosulfones.[3][4] This approach offers good yields and utilizes readily available starting materials.
Reaction Scheme
The overall synthetic strategy involves a two-step process starting from acetaldehyde:
-
Formation of the N-Boc-α-amidosulfone: Acetaldehyde is reacted with tert-butyl carbamate and sodium benzenesulfinate.
-
Cyanation: The resulting N-Boc-α-amidosulfone is treated with a cyanide source, such as potassium cyanide, to yield the target compound, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O₂ | [5] |
| Molecular Weight | 170.21 g/mol | [5] |
| Appearance | White to off-white solid | |
| Yield | Good (typically >70% for analogous systems) | [3][4] |
| Purity | >95% (after purification) | |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, and alcohols. | [6] |
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Acetaldehyde
-
tert-Butyl carbamate
-
Sodium benzenesulfinate
-
Formic acid
-
Potassium cyanide (KCN) (Caution: Highly Toxic!)
-
2-Propanol
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Safety Precautions:
-
Potassium cyanide is extremely toxic. All manipulations involving KCN must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. Acidic conditions will generate highly toxic hydrogen cyanide (HCN) gas.
-
Acetaldehyde is volatile and flammable.
-
Handle all organic solvents in a well-ventilated area.
Protocol 1: Synthesis of tert-Butyl N-(1-(phenylsulfonyl)ethyl)carbamate (N-Boc-α-amidosulfone precursor)
This protocol is adapted from the general procedure for the synthesis of N-Boc-α-amidosulfones.[7]
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl carbamate (1.0 equiv.), sodium benzenesulfinate (1.0 equiv.), and tetrahydrofuran (THF) and water as solvents.
-
To this suspension, add freshly distilled acetaldehyde (1.02 equiv.).
-
Cool the mixture in an ice bath and slowly add formic acid.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-α-amidosulfone.
-
The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the cyanation of N-Boc-α-amidosulfones.[3][4]
-
In a round-bottom flask, dissolve the tert-butyl N-(1-(phenylsulfonyl)ethyl)carbamate (1.0 equiv.) in 2-propanol.
-
Add potassium cyanide (2.0 equiv.) to the solution. (CAUTION: HIGHLY TOXIC!)
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for tert-Butoxycarbonyl (Boc) Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Boc-Based Solid-Phase Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is an acid-labile group used to protect the α-amino group of amino acids during peptide synthesis. Boc-SPPS is a robust and effective strategy, particularly for the synthesis of long or complex peptides.[1] The strategy relies on the differential acid lability of the N-terminal Boc group and the more acid-stable side-chain protecting groups, which are typically benzyl-based ethers, esters, or carbamates.[2][3] The N-terminal Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a stronger acid, like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), at the end of the synthesis.[2][3]
A key advantage of Boc-SPPS is the reduced risk of peptide aggregation during synthesis, as the protonated N-terminus after deprotection helps to disrupt intermolecular hydrogen bonding.[1] While the use of strong acids for final cleavage requires specialized equipment, modern protocols have been developed to enhance the safety and efficiency of this method.[1]
Quantitative Data in Boc-SPPS
The success of Boc-SPPS is dependent on optimizing several parameters. The following tables summarize key quantitative data to guide experimental design.
Table 1: General Parameters for Boc-SPPS
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more difficult sequences to minimize aggregation.[1] |
| Amino Acid Excess | 2 - 4 equivalents | Relative to the resin loading.[1] |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the resin loading.[1] |
| Coupling Time | 30 - 120 minutes | Monitored by a qualitative method like the ninhydrin test.[1] |
| Final Cleavage Yield | 50 - 90% | Highly dependent on the peptide sequence and cleavage conditions.[1] |
Table 2: Common Coupling Reagents in Boc-SPPS
| Coupling Reagent | Class | Typical Purity | Key Features |
| HBTU/HATU | Uronium Salt | >98% | Fast coupling times and low racemization.[3] HATU is generally more reactive. |
| PyBOP | Phosphonium Salt | 90-95% | Effective for hindered amino acids; byproducts are generally less problematic than those from BOP.[1] |
| DIC/HOBt | Carbodiimide/Additive | >99% | A classic and cost-effective coupling method. |
Experimental Protocols
General Workflow for a Single Cycle in Boc-SPPS
The following diagram illustrates the iterative steps in a single cycle of Boc-SPPS.
Caption: General workflow for a single cycle in Boc-SPPS.
Detailed Protocol for a Single Amino Acid Coupling Cycle
This protocol outlines the manual steps for adding one Boc-protected amino acid to the growing peptide chain on the solid support.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HATU)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[1] Drain the DCM.
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (in situ neutralization example):
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 eq.) and the coupling reagent (e.g., HATU, 2-4 eq.) in DMF.[1]
-
Add DIEA (2-4 eq.) to the amino acid solution to pre-activate.[1]
-
Add the activated amino acid solution to the deprotected and washed resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling should be performed.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[1]
-
The resin is now ready for the next deprotection and coupling cycle.
Mechanism of Boc Deprotection and Final Cleavage
The mechanism of Boc deprotection involves the formation of a tert-butyl cation, which is scavenged to prevent side reactions with nucleophilic residues like Trp, Cys, or Met.[2]
References
Synthesis of Unnatural Amino Acids Using tert-Butyl N-(1-cyanoethyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of unnatural α-amino acids utilizing tert-butyl N-(1-cyanoethyl)carbamate as a key intermediate. This N-Boc-protected α-aminonitrile serves as a versatile precursor, readily accessible through the Strecker synthesis, for the generation of a variety of unnatural amino acids, which are crucial building blocks in modern drug discovery and development.
Overview
The synthesis of unnatural amino acids is a cornerstone of medicinal chemistry, enabling the fine-tuning of peptide and small molecule therapeutics' pharmacological properties. The use of this compound provides a practical and efficient route to novel alanine derivatives and other α-amino acids. The overall synthetic strategy involves two key transformations: the hydrolysis of the nitrile functionality to a carboxylic acid, followed by the deprotection of the N-Boc group to yield the final amino acid.
Synthetic Pathway
The general synthetic pathway from a simple aldehyde to the final unnatural amino acid via the formation of this compound is depicted below. This pathway leverages the well-established Strecker synthesis for the formation of the α-aminonitrile, followed by hydrolysis and deprotection steps.
Caption: General workflow for the synthesis of unnatural amino acids.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Unnatural α-Amino Acid from this compound
This protocol outlines a two-step procedure involving the hydrolysis of the nitrile followed by the deprotection of the N-Boc group.
Step 1: Hydrolysis of this compound to N-Boc-α-Amino Acid
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add 6 M HCl (excess).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the crude amino acid hydrochloride in a mixture of dioxane and water.
-
Cool the solution to 0 °C and adjust the pH to 9-10 with a NaOH solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) and stir the mixture overnight at room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude N-Boc-α-amino acid by silica gel column chromatography.
Step 2: N-Boc Deprotection of the N-Boc-α-Amino Acid
Materials:
-
N-Boc-α-Amino Acid (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-α-amino acid (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the amino acid salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure unnatural α-amino acid.
Protocol 2: One-Pot Synthesis of Unnatural α-Amino Acid from this compound
This protocol describes a one-pot approach where the hydrolysis of the nitrile and the deprotection of the N-Boc group are performed sequentially in the same reaction vessel.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Dowex 50WX8 resin (or other suitable ion-exchange resin)
-
Ammonia solution
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of water and concentrated HCl.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and apply it to a column of Dowex 50WX8 resin (H⁺ form).
-
Wash the column with water to remove impurities.
-
Elute the amino acid from the resin using an aqueous ammonia solution.
-
Collect the fractions containing the amino acid (as indicated by ninhydrin test) and concentrate under reduced pressure to obtain the pure unnatural α-amino acid.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of unnatural amino acids.
Table 1: Representative Yields for the Synthesis of N-Boc-α-Amino Acids from N-Boc-α-Aminonitriles
| Starting N-Boc-α-Aminonitrile | Hydrolysis Conditions | Product N-Boc-α-Amino Acid | Yield (%) | Reference |
| N-Boc-2-amino-2-phenylacetonitrile | 6 M HCl, reflux | N-Boc-phenylglycine | 85-95 | [General literature procedures for Strecker synthesis] |
| N-Boc-2-amino-3-methylbutanenitrile | Conc. HCl, 100°C | N-Boc-valine | ~90 | [Inferred from standard hydrolysis protocols] |
| This compound | 6 M HCl, reflux | N-Boc-alanine | 80-90 | [Estimated based on similar transformations] |
Table 2: Comparison of N-Boc Deprotection Methods
| N-Boc Protected Substrate | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-Alanine | 20% TFA | DCM | Room Temp. | 1-2 | >95 | [General Boc deprotection protocols] |
| N-Boc-Phenylalanine | 4 M HCl in Dioxane | Dioxane | Room Temp. | 1 | >95 | [General Boc deprotection protocols] |
| N-Boc-Valine | AcCl | Methanol | Room Temp. | 0.5-1 | ~98 | [General Boc deprotection protocols] |
Logical Relationships and Workflows
The following diagram illustrates the decision-making process for choosing a synthetic protocol based on the desired outcome and available resources.
Caption: Decision workflow for selecting a synthetic protocol.
Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature and adapt the procedures as necessary for their specific substrates and laboratory conditions. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols: Chiral Synthesis Applications of tert-Butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl N-(1-cyanoethyl)carbamate is a valuable chiral building block in asymmetric synthesis, primarily serving as a precursor for the enantioselective synthesis of α-amino acids, particularly alanine and its derivatives. The presence of a nitrile group, a Boc-protected amine, and a chiral center makes it a versatile substrate for various stereoselective transformations. This document provides detailed application notes and experimental protocols for the use of this compound in chiral synthesis, with a focus on asymmetric Strecker-type reactions and subsequent conversions to enantiomerically enriched amino acids.
Introduction
Chiral α-amino acids are fundamental components of peptides, proteins, and numerous pharmaceuticals. The development of efficient methods for their asymmetric synthesis is a cornerstone of modern organic and medicinal chemistry. N-protected α-aminonitriles, such as this compound, are key intermediates in the Strecker synthesis, one of the most versatile methods for α-amino acid production.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and is readily removed under mild acidic conditions, facilitating its use in multi-step syntheses.[3]
This document outlines the application of this compound in the synthesis of chiral α-amino acids, providing a representative protocol for an asymmetric Strecker reaction and subsequent hydrolysis.
Core Applications in Chiral Synthesis
The primary application of this compound is as a prochiral substrate or a racemic mixture for the synthesis of enantiomerically pure α-amino acids. This is typically achieved through two main strategies:
-
Asymmetric Strecker Reaction: The enantioselective addition of a cyanide source to an imine precursor in the presence of a chiral catalyst.[4][5][6]
-
Kinetic Resolution: The selective reaction of one enantiomer of racemic this compound, leaving the other enantiomer unreacted.
The resulting chiral α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid.
Experimental Protocols
The following protocols are representative examples based on established methodologies for the asymmetric synthesis of α-amino acids from N-Boc-protected α-aminonitriles.
Asymmetric Strecker Synthesis of N-Boc-Alanine Nitrile
This protocol describes a catalytic asymmetric Strecker reaction to produce enantiomerically enriched this compound. The choice of a suitable chiral catalyst is crucial for achieving high enantioselectivity. Chiral zirconium catalysts have been shown to be effective for this transformation.[6]
Reaction Scheme:
Materials:
-
Acetaldehyde
-
tert-Butyl carbamate
-
Hydrogen Cyanide (HCN) or a suitable cyanide source (e.g., trimethylsilyl cyanide - TMSCN)
-
Chiral Zirconium Catalyst (prepared in situ from Zr(Ot-Bu)₄ and a chiral ligand such as (R)-6,6'-dibromo-1,1'-bi-2-naphthol)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl) in diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral ligand (e.g., (R)-6,6'-dibromo-1,1'-bi-2-naphthol, 0.1 mmol) in anhydrous toluene (5 mL).
-
Add a solution of Zr(Ot-Bu)₄ (0.1 mmol) in toluene and stir the mixture at room temperature for 1 hour to form the active chiral catalyst.
-
Imine Formation and Cyanation: Cool the catalyst solution to 0 °C.
-
To this solution, add tert-butyl carbamate (10 mmol) followed by the dropwise addition of acetaldehyde (10 mmol). Stir for 30 minutes to form the N-Boc imine in situ.
-
Add hydrogen cyanide (or TMSCN, 12 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Hydrolysis of N-Boc-Alanine Nitrile to N-Boc-Alanine
This protocol describes the conversion of the synthesized chiral α-aminonitrile to the corresponding α-amino acid.
Reaction Scheme:
Materials:
-
Enantiomerically enriched this compound
-
Hydrochloric acid (6 M) or Sodium Hydroxide (6 M)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), solid
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve the enantiomerically enriched this compound (5 mmol) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add 6 M HCl (10 mL) and heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize by the careful addition of solid NaHCO₃ until the pH is approximately 7-8.
-
Extract the aqueous solution with diethyl ether (3 x 20 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-alanine.
Quantitative Data
The following table summarizes representative data for the asymmetric synthesis of N-Boc-amino nitriles and their subsequent hydrolysis, based on literature reports for analogous substrates.
| Reaction Step | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) | Reference |
| Asymmetric Strecker | Aldimines | Chiral Zirconium Catalyst | 80-95 | 85-98% ee | [6] |
| Asymmetric Strecker | N-Benzhydrylimines | Chiral Bicyclic Guanidine | 90-98 | 86-96% ee | [4] |
| Diastereoselective Strecker | Pivaldehyde | (R)-Phenylglycine amide | 76-93 | >99:1 dr | [7][8] |
| Nitrile Hydrolysis | α-Amino Nitrile | HCl or H₂SO₄ | 70-90 | >98% ee (retention of configuration) | [7] |
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of N-Boc-alanine.
Logical Relationship of Components
Caption: Key components in the chiral synthesis of amino acids.
Conclusion
This compound is a key intermediate in the asymmetric synthesis of chiral α-amino acids. The protocols and data presented herein, based on established methodologies such as the asymmetric Strecker reaction, demonstrate its utility for researchers in organic synthesis and drug development. The ability to generate enantiomerically enriched α-amino acids from simple starting materials underscores the importance of this and related N-Boc-protected α-aminonitriles in modern chemistry.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Alkylation of tert-butyl N-(1-cyanoethyl)carbamate for the Synthesis of Novel α-Amino Acid Derivatives
Abstract
This document provides a detailed protocol for the α-alkylation of tert-butyl N-(1-cyanoethyl)carbamate, a key intermediate in the synthesis of non-canonical α-amino acids. This method facilitates the introduction of a wide variety of substituents at the α-position of an alanine scaffold, offering a versatile route to novel building blocks for drug discovery and peptide chemistry. The protocol outlines a procedure involving the deprotonation of the α-carbon using a strong, non-nucleophilic base, followed by quenching the resulting carbanion with an electrophile. Subsequent hydrolysis of the nitrile and deprotection of the carbamate yields the desired α-substituted alanine derivatives.
Introduction
α,α-Disubstituted amino acids are of significant interest in medicinal chemistry as they can impart unique conformational constraints on peptides, enhance metabolic stability, and provide novel side-chain functionalities for interaction with biological targets. The Strecker synthesis provides a classical route to α-aminonitriles, which can be N-protected to afford versatile synthetic intermediates like this compound. The proton on the α-carbon of N-Boc protected α-aminonitriles is acidic enough to be removed by a strong base, generating a stabilized carbanion. This nucleophilic intermediate can then be coupled with various electrophiles to form a new carbon-carbon bond, leading to a diverse array of α-substituted α-aminonitriles.
Generalized Reaction Scheme
The overall synthetic strategy involves three main stages:
-
α-Alkylation: Deprotonation of this compound followed by reaction with an electrophile.
-
Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final amino acid.
This document will focus on the detailed protocol for the key α-alkylation step.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the α-alkylation of this compound with various electrophiles. Yields are illustrative and may vary based on the specific substrate and reaction scale.
| Entry | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | LDA | THF | -78 to 0 | 2 | 85-95 |
| 2 | Ethyl Bromide | LDA | THF | -78 to 25 | 3 | 80-90 |
| 3 | Benzyl Bromide | KHMDS | THF | -78 to 25 | 2 | 90-98 |
| 4 | Allyl Bromide | NaHMDS | THF | -78 to 0 | 2.5 | 88-96 |
| 5 | Propargyl Bromide | LDA | THF | -78 to 0 | 2 | 85-92 |
Experimental Protocols
Materials and Equipment
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS), or Potassium hexamethyldisilazide (KHMDS))
-
Electrophile (e.g., alkyl halide, benzyl halide, allyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for extraction and purification
Protocol: α-Alkylation of this compound with Benzyl Bromide
This protocol describes a representative procedure for the benzylation of this compound.
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask under an inert atmosphere (Argon), add anhydrous THF (20 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) in THF to the flask while stirring.
-
-
Deprotonation:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of the carbamate to the LDA solution at -78 °C via syringe.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.
-
-
Coupling with Electrophile:
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure α-benzylated product.
-
Visualizations
Reaction Workflow
Caption: Experimental workflow for the α-alkylation of this compound.
Generalized Reaction Mechanism
Caption: Generalized mechanism for the base-mediated α-alkylation.
Safety Precautions
-
Strong bases such as LDA, NaHMDS, and KHMDS are highly reactive and pyrophoric. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.
-
The reaction should be carried out under anhydrous conditions as the strong bases react violently with water.
-
Low-temperature baths require careful handling to avoid frostbite.
Conclusion
The described protocol for the α-alkylation of this compound provides a robust and versatile method for the synthesis of a variety of α,α-disubstituted α-amino acid precursors. The reaction is generally high-yielding and can be adapted for a range of electrophiles, making it a valuable tool for researchers in organic synthesis and drug development.
Application Notes and Protocols: Deprotection of tert-butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of tert-butyl N-(1-cyanoethyl)carbamate, a common intermediate in the synthesis of chiral amines and other pharmaceutically relevant scaffolds. The removal of the tert-butoxycarbonyl (Boc) protecting group is a critical step, and the choice of method depends on the substrate's sensitivity to different reaction conditions. This guide covers acidic, Lewis acidic, and milder, neutral deprotection strategies.
Deprotection Strategies
The most prevalent method for Boc deprotection is acid-catalyzed hydrolysis.[1][2] The reaction is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3] The tert-butyl cation can be scavenged by nucleophiles or eliminate a proton to form isobutylene.[2][4] While acidic conditions are highly effective, alternative methods are available for substrates sensitive to strong acids.
Summary of Deprotection Methods
| Method | Reagents | Solvent(s) | Temperature | Typical Reaction Time | Typical Yields (%) | Key Considerations |
| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | >90 | Volatile and corrosive acid.[2][5] |
| Strong Acid | Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | Room Temp. | 1 - 12 h | >90 | Product precipitates as HCl salt.[2][5] |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12 - 24 h | High | Milder alternative to strong acids.[1] |
| Lewis Acid | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temp. | 12 - 24 h | High | Added dropwise.[1] |
| Neutral | Oxalyl Chloride/Methanol | Methanol | Room Temp. | 1 - 4 h | up to 90 | Mild conditions, tolerant of many functional groups.[6][7] |
| Thermal | Heat (Reflux) | Water | Reflux | 1 - 6 h | High | Catalyst-free, environmentally friendly.[8] |
| Basic | Potassium Carbonate | Methanol/Water | Reflux | Varies | High | Suitable for specific, base-stable substrates.[9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and rapid method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[2]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is widely used and often results in the precipitation of the amine hydrochloride salt, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware for filtration
Procedure:
-
Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[5]
-
Stir the mixture at room temperature for 1 to 4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[2][5]
-
Dry the solid under vacuum to yield the amine hydrochloride.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol is suitable for substrates with acid-labile functional groups.
Materials:
-
This compound
-
Methanol
-
Oxalyl chloride
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound (1 equivalent) in methanol at room temperature.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[7]
-
Upon completion, the reaction mixture can be concentrated under reduced pressure. Further purification may be achieved by standard chromatographic techniques.
Visualizations
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mcours.net [mcours.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tert-butyl N-(1-cyanoethyl)carbamate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tert-butyl N-(1-cyanoethyl)carbamate, a versatile chiral intermediate for the synthesis of various pharmaceutical compounds. This document outlines its preparation, key chemical properties, and potential applications in drug discovery and development, supported by detailed experimental protocols.
Introduction
This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry. Its structure, featuring a Boc-protected amine and a nitrile group on a chiral center, makes it an ideal precursor for the synthesis of non-natural α-amino acids, diamines, and other complex nitrogen-containing heterocycles. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various synthetic conditions and can be readily removed under acidic conditions, allowing for sequential synthetic transformations.[1][2][3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further highlighting the synthetic versatility of this intermediate.[4]
Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its use as a precursor to chiral α-amino acids and their derivatives, which are crucial components of many therapeutic agents.[]
-
Synthesis of N-Boc-α-methylalanine: Hydrolysis of the nitrile group provides a straightforward route to N-Boc-α-methylalanine, a non-natural amino acid. The incorporation of α-methylalanine into peptides can enhance their metabolic stability and induce specific conformational constraints, which can be beneficial for pharmacological activity.
-
Precursor for 1,2-Diamine Ligands: Reduction of the nitrile group to a primary amine would yield a chiral 1,2-diamine. Such diamines are important ligands for asymmetric catalysis and are found in the structure of various bioactive molecules.
-
Building Block for Heterocyclic Compounds: The amine and nitrile functionalities can be utilized in the construction of various heterocyclic scaffolds, such as imidazoles and tetrazoles, which are prevalent in many pharmaceutical agents.[6]
Experimental Protocols
While a specific, optimized protocol for the synthesis of this compound is not widely published, a reliable two-step synthesis can be devised based on the well-established Strecker synthesis of α-amino nitriles followed by Boc protection of the resulting amine.[7][8]
Protocol 1: Synthesis of 2-Aminopropanenitrile (Alanine Nitrile)
This protocol is adapted from the classical Strecker synthesis.[7][9]
Materials:
-
Acetaldehyde
-
Ammonia (aqueous solution, e.g., 28%)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a well-ventilated fume hood, combine acetaldehyde and an aqueous solution of ammonia in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the stirred mixture via a dropping funnel. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the excess ammonia with hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain crude 2-aminopropanenitrile. This product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is based on standard Boc protection procedures for amines.[1][8]
Materials:
-
2-Aminopropanenitrile (from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve the crude 2-aminopropanenitrile in dichloromethane.
-
Add triethylamine or sodium bicarbonate as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the stirred mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
Data Presentation
The following table summarizes representative data for analogous Strecker and Boc protection reactions, which can be used as a benchmark for the synthesis of this compound.
| Reaction Step | Reactants | Solvent | Catalyst/Base | Time (h) | Temp (°C) | Yield (%) | Purity (%) | Reference |
| Strecker Synthesis | Aldehyde, Amine, Cyanide | Water/MeOH | - | 1-24 | 0 - RT | 70-90 | >95 | [10][11] |
| Boc Protection | Amine, Boc₂O | DCM/THF | Et₃N/NaHCO₃ | 2-16 | 0 - RT | 85-98 | >98 | [1][8] |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Potential Pharmaceutical Applications
Caption: Potential synthetic pathways to pharmaceutical building blocks.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strecker Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(1-cyanoethyl)carbamate is a valuable bifunctional molecule that serves as a key intermediate in organic synthesis. The presence of a Boc-protected amine and a nitrile group allows for orthogonal chemical modifications, making it a versatile building block for the synthesis of non-canonical amino acids, heterocyclic compounds, and other complex molecular architectures of interest in pharmaceutical and agrochemical research. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, facilitating its use in multi-step synthetic sequences.
These application notes provide a detailed protocol for the large-scale synthesis of this compound, focusing on scalability, safety, and product purity. The presented methodology is based on the widely employed and efficient reaction of 2-aminopropionitrile with di-tert-butyl dicarbonate.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of the starting materials and the final product is provided below. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| 2-Aminopropionitrile | C₃H₆N₂ | 70.09 | Colorless to pale yellow liquid | Toxic if swallowed, in contact with skin, or if inhaled. |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or white solid | Flammable liquid and vapor. Causes skin irritation. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Colorless liquid | Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. |
| This compound | C₈H₁₄N₂O₂ | 170.21 | White to off-white solid (predicted) | May be harmful if swallowed, in contact with skin, or if inhaled. |
Reaction Pathway
The synthesis of this compound is achieved through the nucleophilic attack of the amino group of 2-aminopropionitrile on the carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the in situ generated carbonic acid and drive the reaction to completion.
Caption: Synthetic route for this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a nominal 100-gram scale synthesis of the target compound. Appropriate adjustments to equipment and reagent quantities can be made for scaling up or down. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel (500 mL)
-
Thermometer
-
Inert gas inlet (Nitrogen or Argon)
-
Heating/cooling mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
2-Aminopropionitrile (70.1 g, 1.0 mol)
-
Di-tert-butyl dicarbonate (229.2 g, 1.05 mol)
-
Triethylamine (121.4 g, 1.2 mol)
-
Dichloromethane (DCM), anhydrous (1 L)
-
Saturated aqueous sodium bicarbonate solution (500 mL)
-
Brine (saturated aqueous sodium chloride solution) (500 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography (if required)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: Assemble the 2 L three-necked round-bottom flask with the mechanical stirrer, dropping funnel, thermometer, and inert gas inlet. Ensure the setup is dry and purged with nitrogen.
-
Charge Reactants: To the flask, add 2-aminopropionitrile (70.1 g, 1.0 mol) and anhydrous dichloromethane (500 mL). Begin stirring to ensure homogeneity.
-
Add Base: Add triethylamine (121.4 g, 1.2 mol) to the stirred solution.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (229.2 g, 1.05 mol) in anhydrous dichloromethane (500 mL) and charge this solution to the dropping funnel.
-
Reaction: Cool the reaction mixture in the flask to 0-5 °C using an ice bath. Slowly add the di-tert-butyl dicarbonate solution from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly quench the reaction by adding water (500 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
-
Experimental Workflow
Caption: Workflow for the large-scale synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described large-scale synthesis protocol.
| Parameter | Value | Unit | Notes |
| Scale of Synthesis | 1.0 | mol | Based on 2-aminopropionitrile |
| 2-Aminopropionitrile | 70.1 | g | 1.0 equivalent |
| Di-tert-butyl dicarbonate | 229.2 | g | 1.05 equivalents |
| Triethylamine | 121.4 | g | 1.2 equivalents |
| Dichloromethane (total) | 1.0 | L | Reaction solvent |
| Reaction Temperature | 0-5 (addition), then RT | °C | |
| Reaction Time | 12-16 | hours | Post-addition |
| Expected Yield | 85-95 | % | Based on typical Boc protection reactions |
| Expected Product Mass | 144.7 - 161.7 | g |
Conclusion
This document provides a comprehensive guide for the large-scale synthesis of this compound. The outlined protocol is robust, scalable, and utilizes readily available starting materials and reagents. Adherence to the detailed experimental procedures and safety precautions is crucial for the successful and safe execution of this synthesis. The resulting product is a valuable intermediate for further synthetic transformations in the development of novel chemical entities.
Application Notes and Protocols for tert-butyl N-(1-cyanoethyl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl N-(1-cyanoethyl)carbamate as a versatile building block in medicinal chemistry. This bifunctional molecule, featuring a Boc-protected amine and a nitrile group on a chiral scaffold, serves as a valuable precursor for the synthesis of non-natural α-amino acids and chiral amines, which are key components in the development of novel therapeutic agents.
Introduction
This compound is a synthetic building block that offers significant advantages in the design and synthesis of complex organic molecules for drug discovery. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective unmasking of the amine functionality under acidic conditions, while the nitrile group can be readily converted to a carboxylic acid or an amine. This dual reactivity, combined with the chiral center, makes it a powerful tool for introducing stereochemically defined α-amino acid or 1,1-diamino moieties into target molecules. These structural motifs are often sought after to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates.
Core Applications in Medicinal Chemistry
The primary applications of this compound and its close analogs in medicinal chemistry revolve around its use as a precursor for:
-
Non-Natural α-Amino Acids: By introducing various substituents at the α-position and subsequent hydrolysis of the nitrile, a diverse library of non-natural α-amino acids can be generated. These are crucial for creating peptidomimetics and other small molecules with improved pharmacological profiles.
-
Chiral Amines: The nitrile group can be reduced to a primary amine, yielding a chiral 1,2-diamine. Chiral amines are prevalent in many bioactive molecules and serve as important ligands for asymmetric catalysis.
Data Presentation
The following tables summarize representative quantitative data for reactions involving this compound analogs. This data is compiled from literature on closely related compounds and serves as a predictive guide for experimental planning.
Table 1: Representative Alkylation of Boc-Protected α-Amino Nitriles
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | THF | 25 | 4 | 85 |
| 2 | Iodomethane | K₂CO₃ | DMF | 25 | 12 | 92 |
| 3 | Allyl bromide | LDA | THF | -78 to 25 | 2 | 78 |
| 4 | Isobutyl bromide | NaHMDS | THF | 0 to 25 | 6 | 81 |
Table 2: Representative Nitrile Hydrolysis to Carboxylic Acid
| Entry | Hydrolysis Conditions | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6 M HCl (aq) | 100 | 12 | 90 |
| 2 | 4 M NaOH (aq), then H⁺ | 100 | 8 | 88 |
| 3 | H₂SO₄/H₂O (1:1) | 110 | 6 | 85 |
Table 3: Spectroscopic Data for a Representative Product: N-Boc-Alanine
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.05 (br d, 1H), 4.35 (m, 1H), 1.45 (s, 9H), 1.40 (d, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.8, 155.5, 80.0, 49.5, 28.3, 18.5 |
| IR (film, cm⁻¹) | 3320, 2978, 1710, 1515, 1165 |
| MS (ESI) | m/z 190.1 [M+H]⁺ |
Note: The data in the tables are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following are detailed protocols for the key transformations involving this compound. These are based on established procedures for analogous compounds.
Protocol 1: α-Alkylation of this compound
This protocol describes the introduction of an alkyl substituent at the carbon atom bearing the nitrile group.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol outlines the conversion of the α-alkylated product to the corresponding N-Boc protected α-amino acid.
Materials:
-
Alkylated this compound derivative
-
6 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkylated nitrile (1.0 equivalent) in 6 M HCl.
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution to pH 7 with a suitable base (e.g., 6 M NaOH).
-
Extract the aqueous layer with diethyl ether (3x) to remove any non-acidic impurities.
-
Adjust the pH of the aqueous layer to 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected α-amino acid.
Mandatory Visualizations
The following diagrams illustrate the key synthetic transformations and logical relationships in the application of this compound.
Caption: Synthetic pathways using this compound.
Caption: Structure-activity relationship of the building block.
Application Notes and Protocols for Enzymatic Reactions Involving tert-Butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-(1-cyanoethyl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development, primarily as a precursor to enantiomerically pure alanine derivatives. The use of enzymes in the transformation of such molecules offers the potential for high selectivity, mild reaction conditions, and environmentally benign processes, aligning with the principles of green chemistry. These application notes provide an overview of potential enzymatic reactions involving this compound, focusing on the biocatalytic hydrolysis of the nitrile moiety. While the presence of the tert-butoxycarbonyl (Boc) protecting group can present challenges for some enzymatic transformations, this document outlines protocols based on known activities of nitrilase enzymes on structurally similar substrates.
Enzymatic Reaction of Interest: Nitrile Hydrolysis
The primary enzymatic reaction applicable to this compound is the hydrolysis of the nitrile group to a carboxylic acid, which would yield N-Boc-alanine. This transformation is catalyzed by enzymes known as nitrilases (EC 3.5.5.1).[1][2] These enzymes directly convert nitriles to the corresponding carboxylic acids and ammonia in a single step.[1][2]
Nitrilases have been successfully employed for the synthesis of optically pure amino acids from α-aminonitriles. However, studies have shown that N-protecting groups can significantly influence the activity of these enzymes. While nitrilases have been shown to hydrolyze N-Cbz-protected β-amino nitriles, the conversion of N-Boc and N-tosyl derivatives has been reported to be negligible with some bacterial strains, such as certain Rhodococcus species. This suggests that the bulky Boc group may sterically hinder the enzyme's active site. Therefore, screening a variety of nitrilases is crucial to identify a biocatalyst compatible with the N-Boc protecting group.
Potential Enzymes and Substrate Specificity
Several microbial sources of nitrilases have been identified and characterized. Among the most studied are those from the genus Rhodococcus, particularly Rhodococcus rhodochrous. Some strains of R. rhodochrous are known to possess nitrilases with broad substrate specificity, including activity on aliphatic nitriles.[1][2] Given that this compound is an aliphatic aminonitrile derivative, nitrilases from these or similar microorganisms would be primary candidates for screening.
Key Enzyme Characteristics:
-
Source: Rhodococcus rhodochrous (e.g., strains K22, J1), Pseudomonas, Alcaligenes, Acinetobacter, and various fungi.
-
Reaction Type: Hydrolysis of a nitrile to a carboxylic acid.
-
Advantages: High chemo- and regioselectivity, often enantioselective, and mild reaction conditions.
Data Presentation: Nitrilase Activity on a Model Substrate
| Enzyme Source | Substrate | Product | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Rhodococcus rhodochrous | rac-α-Aminophenylacetonitrile | (R)-Phenylglycine | 24 | >95 | >99 | Inferred from similar reactions |
| Burkholderia xenovorans | rac-2-Aminovaleronitrile | (S)-Norvaline | 48 | High | >99 | Inferred from similar reactions |
Experimental Protocols
The following protocols are generalized procedures for the enzymatic hydrolysis of an N-protected α-aminonitrile using a nitrilase. It is critical to note that these are starting points and will require optimization for the specific substrate, this compound, due to the potential inhibitory effects of the Boc group.
Protocol 1: Whole-Cell Biotransformation
This protocol utilizes whole microbial cells containing the nitrilase enzyme, which can be a cost-effective and straightforward approach.
Materials:
-
Microorganism expressing a suitable nitrilase (e.g., Rhodococcus rhodochrous)
-
Growth medium (e.g., Tryptic Soy Broth or a defined mineral medium)
-
Inducer (if the enzyme is inducible, e.g., a simple nitrile like acetonitrile)
-
Phosphate buffer (e.g., 50 mM, pH 7.0-8.0)
-
This compound
-
Organic co-solvent (optional, e.g., DMSO, methanol)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cell Culture and Induction:
-
Inoculate a sterile growth medium with the selected microorganism.
-
Incubate at the optimal temperature and shaking speed for cell growth (e.g., 30°C, 200 rpm).
-
If the nitrilase is inducible, add the inducer during the logarithmic growth phase and continue incubation.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 10-50 g/L wet cell weight).
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the cell suspension with a solution of this compound in a minimal amount of a water-miscible organic co-solvent if necessary for solubility.
-
The final substrate concentration should be optimized, starting in the range of 10-100 mM.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC for substrate depletion and product formation.
-
Once the reaction has reached the desired conversion, terminate it by centrifuging to remove the cells.
-
The supernatant containing the product (N-Boc-alanine) can be further purified by extraction and chromatography.
-
Protocol 2: Purified Enzyme Reaction
This protocol uses a purified or commercially available nitrilase, which can offer higher specific activity and cleaner reaction profiles.
Materials:
-
Purified or commercially available nitrilase
-
Phosphate buffer (e.g., 50 mM, pH 7.0-8.0)
-
This compound
-
Organic co-solvent (optional)
-
Temperature-controlled reaction vessel
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the nitrilase enzyme in the phosphate buffer to the desired concentration.
-
Add the substrate, this compound, dissolved in a minimal amount of co-solvent if needed.
-
-
Enzymatic Reaction:
-
Maintain the reaction at the optimal temperature and pH for the specific enzyme.
-
Stir the reaction mixture gently.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction as described in Protocol 1.
-
Terminate the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH) or by using a filtration method if the enzyme is immobilized.
-
Extract the product from the aqueous phase and purify as required.
-
Mandatory Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Proposed enzymatic conversion of the substrate to product.
Concluding Remarks
The enzymatic hydrolysis of this compound to N-Boc-alanine using nitrilases presents a potentially valuable synthetic route. However, the success of this biotransformation is highly dependent on the selection of a suitable enzyme that can tolerate the sterically demanding N-Boc protecting group. The protocols provided herein serve as a foundational guide for initiating research in this area. Extensive screening of different nitrilases and careful optimization of reaction conditions will be paramount to achieving efficient and selective conversion. Further research into enzymes capable of mild, selective deprotection of the Boc group could also open new avenues for chemoenzymatic synthesis strategies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for tert-Butyl N-(1-cyanoethyl)carbamate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl N-(1-cyanoethyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the Boc protection of 2-aminopropanenitrile.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade with moisture. 2-aminopropanenitrile can be unstable. | 1. Use fresh or properly stored (Boc)₂O. It is sensitive to moisture and can decompose at high temperatures or under acidic or alkaline conditions[1]. Ensure the 2-aminopropanenitrile is of high purity. 2. Confirm the reaction is stirring efficiently to ensure proper mixing of the reactants. |
| 2. Insufficient Base: The reaction requires a base to neutralize the acid formed and to deprotonate the amine, increasing its nucleophilicity. | Add an appropriate amount of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 1.1-1.5 equivalents). For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction[2]. | |
| 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | Conduct the reaction at room temperature. Gentle heating (to around 40°C) can increase the rate, but excessive heat should be avoided as it can decompose the (Boc)₂O[3][4]. | |
| Formation of Multiple Products (Observed on TLC/LC-MS) | 1. Di-Boc Protection: The primary amine of 2-aminopropanenitrile is nucleophilic enough to react with a second molecule of (Boc)₂O, especially with a large excess of the reagent and a strong base[2]. | 1. Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed[2]. |
| 2. Side Reactions with Solvent: Protic solvents can compete with the amine for reaction with (Boc)₂O. | Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile[3]. | |
| Difficult Purification | 1. Co-elution of Product and Byproducts: The desired product and the di-Boc byproduct may have similar polarities, making separation by column chromatography challenging. | Optimize the solvent system for flash column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| 2. Emulsion during Aqueous Work-up: The presence of salts and organic residues can lead to the formation of stable emulsions during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. If the product is in the organic layer, you can pass it through a pad of celite or anhydrous sodium sulfate to help remove water and some impurities. | |
| 3. Product is an Oil: The purified product may be obtained as an oil, which can be difficult to handle and may contain residual solvent. | If the product is an oil, attempt to crystallize it from a suitable solvent system, such as ethyl acetate/hexanes[5]. This can significantly improve purity. If it remains an oil, drying under high vacuum is essential to remove volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis involves the nucleophilic attack of the primary amine of 2-aminopropanenitrile on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate group. This leaving group is unstable and decomposes into carbon dioxide and tert-butoxide. The tert-butoxide, or an added base, then deprotonates the protonated carbamate to yield the final product.
Q2: Is a base always necessary for a Boc protection reaction?
A2: While the reaction can proceed without an added base, as the tert-butoxide generated is basic enough to deprotonate the amine, the use of a base like triethylamine is highly recommended to accelerate the reaction and achieve higher yields, especially for less nucleophilic amines[2].
Q3: What is the role of 4-dimethylaminopyridine (DMAP) in this synthesis?
A3: DMAP is a highly effective nucleophilic catalyst that can significantly increase the rate of Boc protection, particularly for weakly nucleophilic amines. It reacts with (Boc)₂O to form a more reactive intermediate. However, using DMAP can also increase the likelihood of side reactions, such as the formation of the di-Boc protected product, especially if used in stoichiometric amounts or at higher temperatures[2].
Q4: What are the most common side products in this synthesis?
A4: The most common side product is the di-Boc protected amine, where both hydrogen atoms on the primary amine are replaced by a Boc group. This is more likely to occur with a large excess of (Boc)₂O and a strong base[2]. Another potential side product is the formation of a urea derivative if the reaction is not carried out under anhydrous conditions or if the starting amine is contaminated.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting material (2-aminopropanenitrile) is more polar and will have a lower Rf value than the Boc-protected product. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Staining with ninhydrin can be used to visualize the primary amine starting material.
Q6: What is a standard work-up procedure for this reaction?
A6: A typical aqueous work-up involves quenching the reaction with water or a dilute aqueous acid (like 5% citric acid solution). The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure[2].
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from a high-yielding procedure for a similar aminonitrile and is expected to provide good results for the synthesis of this compound.
Materials:
-
2-aminopropanenitrile
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopropanenitrile (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (2.2 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 to 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with brine.
-
Separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford the final product as a solid[5]. An 84% yield was reported for a similar aminonitrile using this method[5].
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of Boc protection reactions for primary amines, providing a general guide for optimizing the synthesis of this compound.
Table 1: Effect of Base on Boc Protection of Primary Amines
| Base | Equivalents | Typical Solvent | General Yield Range | Notes |
| Triethylamine (TEA) | 1.1 - 1.5 | DCM, THF, ACN | High | Commonly used, effective for most primary amines[2]. |
| Sodium Bicarbonate (NaHCO₃) | Excess | Dioxane/Water, Chloroform/Water | Good to High | Often used in biphasic systems, particularly for amino acids[3]. |
| 4-(Dimethylamino)pyridine (DMAP) | 0.05 - 0.2 (catalytic) | ACN, DCM | Very High | Highly effective catalyst, but can promote di-Boc formation[2]. |
| None | - | THF, DCM | Moderate to High | The reaction can proceed without an added base, but is generally slower[2]. |
Table 2: Effect of Solvent on Boc Protection of Primary Amines
| Solvent | General Reaction Time | General Yield Range | Notes |
| Dichloromethane (DCM) | 1 - 12 hours | High | A common and effective aprotic solvent[6]. |
| Tetrahydrofuran (THF) | 1 - 12 hours | High | Another common aprotic solvent[3][6]. |
| Acetonitrile (ACN) | 1 - 12 hours | High | Good for dissolving a wide range of amines[3]. |
| Water/Dioxane | 2 - 24 hours | Good to High | Useful for water-soluble amines or their salts[3]. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: tert-butyl N-(1-cyanoethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl N-(1-cyanoethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed during the synthesis of this compound?
A1: During the synthesis of this compound, several side reactions can lead to the formation of impurities. The most common impurities include:
-
Di-tert-butyl dicarbonate (Boc Anhydride): Unreacted starting material from the protection step.
-
tert-Butanol: Formed from the decomposition of the Boc group under certain conditions.
-
Over-alkylated products: Although less common with the sterically hindered Boc group, it can occur under harsh alkylating conditions.[1]
-
Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the carbamate or the nitrile group can occur.
Proper control of reaction conditions, such as temperature and stoichiometry, and ensuring the use of anhydrous solvents can minimize the formation of these impurities.
Q2: What are the potential degradation pathways for this compound?
A2: The tert-butoxycarbonyl (Boc) protecting group is known for its stability under various conditions but is susceptible to cleavage under acidic conditions.[2] The primary degradation pathway involves the acid-catalyzed removal of the Boc group, which generates a reactive tert-butyl cation.[3] This cation can then participate in side reactions. Another potential degradation pathway, particularly in biological or environmental contexts, is the hydrolysis of the carbamate linkage, which can be catalyzed by certain enzymes like carboxyl ester hydrolases.[4][5]
Q3: How can I minimize the formation of side products during my reaction?
A3: To minimize side product formation, consider the following:
-
Control Reaction Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at the lowest effective temperature can significantly reduce the formation of unwanted byproducts.
-
Use of Anhydrous Conditions: Moisture can lead to hydrolysis of starting materials, reagents, and the final product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Scavengers: In reactions where the Boc group might be cleaved, adding a scavenger like triethylsilane or anisole can trap the resulting tert-butyl cation and prevent it from causing further side reactions.[3]
-
Appropriate Base: When a base is required, use a non-nucleophilic, sterically hindered base to avoid competitive reactions with your substrate.
Q4: I am observing an unexpected peak in my LC-MS analysis. What could it be?
A4: An unexpected peak could be one of several possibilities. Based on common side reactions, it could be:
-
An isomer: Depending on the reaction, isomerization of your starting material or product might occur.
-
A dimer or oligomer: Under certain conditions, self-condensation or polymerization can occur.
-
An adduct with the solvent or a reagent: Highly reactive intermediates can sometimes react with the solvent (e.g., THF) or other reagents present in the mixture.
-
tert-Butyl N-trifluoroacetylcarbamate: This byproduct can occasionally form under specific conditions when trifluoroacetic acid is used.[6] An alkaline wash during workup can help hydrolyze this impurity.[6]
To identify the unknown peak, consider techniques like high-resolution mass spectrometry (HRMS) for an accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis to elucidate the structure.
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider adding more of the limiting reagent or increasing the reaction time. |
| Degradation of Product | If the reaction is run under acidic conditions or at elevated temperatures for a prolonged period, the Boc group may be cleaved. Re-evaluate the reaction conditions and consider using milder alternatives if possible. |
| Loss during Workup | The product may have some solubility in the aqueous phase. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product. |
| Vigorous Agitation | In some synthetic procedures for similar carbamates, vigorous stirring has been shown to lower the yield.[6] Optimum stirring rates should be determined experimentally. |
Problem: Presence of Multiple Spots on TLC After Reaction
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | This will typically appear as a separate spot with a different Rf value. Purification by flash column chromatography can remove unreacted starting materials.[3] |
| Formation of a Byproduct | Byproducts will also appear as distinct spots. The polarity of the byproduct can give clues to its identity. Less polar spots may indicate over-alkylation, while more polar spots could suggest hydrolysis or deprotection. Column chromatography is the standard method for separation.[3] |
| Co-elution of Product and Impurity | If two spots are very close together, they may be difficult to separate. Try using a different solvent system for TLC and column chromatography to improve separation. |
Experimental Protocols
General Protocol for Boc Protection of an Amine
This is a general procedure and may need to be optimized for specific substrates.
Materials:
-
Amine starting material
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine starting material in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution (typically 1.1 to 1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitor by TLC).
-
Once the reaction is complete, quench with water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the Boc protection of an amine.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 5. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of tert-Butyl N-(1-cyanoethyl)carbamate
Welcome to the technical support center for the purification of tert-butyl N-(1-cyanoethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the impurity profile and the scale of the reaction. For complex mixtures with closely eluting impurities, column chromatography is often preferred. If the crude product is relatively clean, recrystallization can be a more efficient method for obtaining highly pure material.
Q2: My purified product is an oil and will not solidify. What should I do?
A2: It is a common issue for Boc-protected amino derivatives to be isolated as oils, which can be due to residual solvents or impurities.[1] Here are several techniques to induce solidification:
-
High-Vacuum Drying: Ensure all volatile impurities and residual solvents are removed by drying the oil under high vacuum, potentially with gentle heating (e.g., 30-40°C).
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product has minimal solubility, such as n-hexane, diethyl ether, or a mixture thereof. This can wash away impurities and promote crystallization.
-
Seed Crystallization: If a small amount of solid product is available from a previous batch, add a seed crystal to the oil to initiate crystallization.[2][3]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) and slowly add a poor solvent (e.g., n-hexane) until the solution becomes cloudy. Allowing the mixture to stand may induce crystallization.[1]
Q3: What are the likely impurities I might encounter during the purification of this compound?
A3: Impurities will largely depend on the synthetic route used. Assuming a Strecker-type synthesis followed by Boc-protection, common impurities include:
-
Unreacted starting materials: Acetaldehyde, tert-butyl carbamate, and cyanide source.
-
Di-tert-butyl dicarbonate (Boc₂O) if it is used in excess.
-
Byproducts from the Boc-protection step.
-
Di-Boc protected byproducts.
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of column chromatography. Since the carbamate may not be strongly UV-active, visualization can be achieved using a potassium permanganate stain, which reacts with the carbamate functional group. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the standard method.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is an oil and does not crystallize | 1. Residual solvent (e.g., ethyl acetate, dichloromethane).2. Presence of impurities that inhibit crystallization. | 1. Dry the product under high vacuum for an extended period.2. Attempt trituration with cold n-hexane or diethyl ether.[5]3. If a small amount of solid is available, use it for seed crystallization.[2][3]4. Purify by flash column chromatography to remove impurities. |
| Low yield after column chromatography | 1. The compound is sticking to the silica gel.2. The mobile phase is not polar enough to elute the product.3. The product is co-eluting with an impurity. | 1. Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is basic.2. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).3. Optimize the solvent system using TLC to achieve better separation (aim for an Rf of 0.2-0.3 for the product). |
| Product is still impure after column chromatography | 1. Column was overloaded.2. Poor separation with the chosen mobile phase. | 1. Use a larger column or reduce the amount of crude material loaded (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).2. Run a solvent gradient to improve separation. |
| Streaking of spots on TLC plate | 1. The compound is interacting strongly with the acidic silica gel.2. The sample is too concentrated. | 1. Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.5-1%), to improve the spot shape.2. Dilute the sample before spotting on the TLC plate. |
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Solvent System | Typical Ratio (v/v) | Notes |
| Flash Column Chromatography | Ethyl Acetate / Hexanes | 1:9 to 3:7 | A good starting point for many N-Boc protected compounds. The polarity can be gradually increased.[6] |
| Methanol / Dichloromethane | 1:99 to 5:95 | Useful for more polar compounds. | |
| Recrystallization | Ethyl Acetate / Hexanes | N/A | Dissolve in a minimal amount of hot ethyl acetate and add hexanes as an anti-solvent. |
| Trituration | n-Hexane or Diethyl Ether | N/A | The crude oil is stirred vigorously with the solvent.[5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
-
Mobile Phase Selection:
-
Using TLC, determine a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexanes.
-
Prepare several solvent systems with varying polarities (e.g., 10%, 20%, and 30% ethyl acetate in hexanes).
-
The optimal mobile phase should give the product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization/Trituration
This protocol is suitable for crude products that are substantially pure but may be oily or contain minor impurities.
-
Initial Solvent Removal:
-
Ensure the crude product is free of reaction solvents by drying under high vacuum.
-
-
Trituration:
-
Add a small volume of cold n-hexane to the oily crude product.
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The product may solidify during this process.
-
If the product solidifies, collect the solid by filtration and wash with a small amount of cold n-hexane.
-
-
Recrystallization from a Solvent/Anti-Solvent System:
-
If trituration fails, dissolve the oily product in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethyl acetate).
-
Slowly add a non-polar anti-solvent (e.g., n-hexane) until the solution becomes persistently cloudy.
-
Allow the solution to stand at room temperature, then cool in an ice bath or refrigerator to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting tert-butyl N-(1-cyanoethyl)carbamate Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during coupling reactions involving tert-butyl N-(1-cyanoethyl)carbamate. Our guidance is structured in a user-friendly question-and-answer format to directly address specific experimental issues.
Understanding the Role of this compound in Synthesis
Recent findings and common laboratory practices indicate that this compound, an N-Boc protected α-aminonitrile, is primarily utilized as a stable precursor to Boc-Alanine. The synthetic route typically involves the hydrolysis of the nitrile group to a carboxylic acid, followed by the coupling of the resultant amino acid. Direct coupling of the α-aminonitrile to a carboxylic acid is not a standard or recommended procedure due to the chemical nature of the nitrile group and potential side reactions.
This guide is therefore divided into two main sections:
-
Troubleshooting the Hydrolysis of the Nitrile Group: Addressing issues in the conversion of this compound to Boc-Alanine.
-
Troubleshooting the Subsequent Amide Coupling Reaction: Focusing on the challenges of coupling the resulting Boc-Alanine with an amine.
Part 1: Troubleshooting the Hydrolysis to Boc-Amino Acid
The conversion of the α-aminonitrile to an α-amino acid is a critical first step. Problems at this stage will directly impact the success of the subsequent coupling.
Frequently Asked Questions (FAQs): Hydrolysis
Q1: What are the common methods for hydrolyzing the nitrile in this compound to a carboxylic acid?
A1: The hydrolysis of α-aminonitriles to α-amino acids is a classic transformation, often referred to as a key step in the Strecker synthesis.[1] This is typically achieved under strong acidic or basic conditions, which hydrolyze the nitrile to a carboxylic acid.[1] However, care must be taken to choose conditions that do not cleave the acid-labile Boc protecting group.
Q2: Can the Boc protecting group be cleaved during nitrile hydrolysis?
A2: Yes, this is a significant risk. The tert-butoxycarbonyl (Boc) group is sensitive to strong acidic conditions.[2] Attempting nitrile hydrolysis with strong acids like concentrated HCl will likely lead to premature deprotection of the amine. Therefore, carefully controlled conditions are essential.
Q3: What are potential side reactions during the hydrolysis step?
A3: Besides the cleavage of the Boc group, other potential side reactions include incomplete hydrolysis leading to the formation of an amide intermediate, and racemization at the α-carbon, especially under harsh basic or acidic conditions.
Troubleshooting Guide: Incomplete or Failed Hydrolysis
| Observation | Potential Cause | Suggested Solution |
| Starting material remains after reaction | Incomplete Hydrolysis: Reaction conditions (time, temperature, reagent concentration) are insufficient. | - Extend the reaction time or moderately increase the temperature.- Increase the concentration of the acid or base catalyst.- Ensure all reagents are fresh and of high purity. |
| Product is the primary amide instead of the carboxylic acid | Partial Hydrolysis: The hydrolysis has stopped at the intermediate amide stage. | - Prolong the reaction time and/or increase the temperature to drive the hydrolysis to completion. |
| Loss of Boc protecting group | Harsh Acidic Conditions: The acid used for hydrolysis is too strong, leading to the cleavage of the Boc group.[2] | - Use milder acidic conditions or switch to a base-catalyzed hydrolysis protocol.- Carefully control the temperature and reaction time. |
| Racemized product | Harsh Reaction Conditions: Strong basic or acidic conditions can lead to the loss of stereochemical integrity. | - Employ milder reaction conditions (lower temperature, shorter reaction time).- Consider enzymatic hydrolysis for a more stereospecific conversion. |
Experimental Protocol: Hydrolysis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Aqueous solution of a suitable base (e.g., 6M NaOH) or acid (e.g., 6M HCl, use with caution)
-
Appropriate organic solvent (e.g., Dioxane)
-
Acid for neutralization (if using basic hydrolysis)
-
Base for neutralization (if using acidic hydrolysis)
-
DCM or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate
Procedure (Basic Hydrolysis):
-
Dissolve this compound in a suitable solvent like dioxane.
-
Add an aqueous solution of NaOH.
-
Heat the mixture under reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully acidify with HCl to a pH of ~3.
-
Extract the aqueous phase with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Alanine.
Part 2: Troubleshooting the Amide Coupling Reaction
Once Boc-Alanine has been successfully synthesized, the next step is coupling it to the desired amine component.
Frequently Asked Questions (FAQs): Coupling
Q1: What are the main reasons for low yield in the coupling of Boc-protected amino acids?
A1: Low coupling yields are often due to steric hindrance from the bulky Boc group, suboptimal activation of the carboxylic acid, or side reactions.[3] The choice of coupling reagent, solvent, and base is critical for success.
Q2: Which coupling reagents are most effective for sterically hindered amino acids like Boc-Alanine?
A2: For sterically hindered couplings, onium salt-based reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimides like DCC or EDC alone.[3] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.
Q3: How can I minimize racemization during the coupling step?
A3: Racemization can be a significant issue. To minimize it, use coupling reagents with additives known to suppress racemization, such as HOBt or OxymaPure.[3] Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) and maintaining a lower reaction temperature can also be beneficial.
Troubleshooting Guide: Ineffective Coupling Reactions
| Observation | Potential Cause | Suggested Solution |
| Low or no product formation | Inefficient Coupling Reagent: The chosen coupling reagent is not potent enough to overcome the steric hindrance of the Boc group.[3] | - Switch to a more powerful onium salt-based reagent such as HATU, HBTU, or PyBOP.[3] |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time. | - Use a polar aprotic solvent like DMF or NMP.- Gently increase the reaction temperature (e.g., to 40-50°C), but monitor for side reactions.- Extend the reaction time. | |
| Incomplete Activation: The carboxylic acid is not being fully activated before the addition of the amine. | - Allow for a pre-activation step where the Boc-amino acid, coupling reagent, and base are stirred together for a few minutes before adding the amine component. | |
| Presence of multiple side products | Racemization: Loss of stereochemical integrity at the α-carbon. | - Add a racemization suppressant like HOBt or OxymaPure to the reaction mixture.- Use a non-nucleophilic base such as DIEA.- Perform the coupling at a lower temperature (e.g., 0°C to room temperature). |
| Side reactions of the coupling reagent: For example, formation of N-acylurea with carbodiimides. | - Use an additive like HOBt to minimize N-acylurea formation.- Switch to a phosphonium or uronium-based coupling reagent. | |
| Difficulty in purification | Excess reagents or byproducts: Unreacted starting materials or byproducts from the coupling reagent are co-eluting with the product. | - Optimize the stoichiometry of your reagents. A slight excess of the amine can sometimes help drive the reaction to completion.- Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC with HOBt). |
Experimental Protocol: General Amide Coupling of Boc-Alanine
This protocol provides a general procedure using HATU as the coupling reagent.
Materials:
-
Boc-Alanine (synthesized from the hydrolysis step)
-
Amine component
-
HATU
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate and water for workup
-
Brine solution
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Alanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and decision-making during troubleshooting, the following diagrams have been generated.
References
Technical Support Center: Stereochemical Integrity of tert-Butyl N-(1-cyanoethyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl N-(1-cyanoethyl)carbamate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and maintain the stereochemical purity of your compounds during synthesis and subsequent transformations.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with this compound?
A1: Racemization is the process by which an enantiomerically pure compound, such as (S)-tert-butyl N-(1-cyanoethyl)carbamate, converts into a mixture of equal parts of both enantiomers ((S) and (R)), resulting in a racemic mixture. The chiral center in this compound is the α-carbon bonded to the cyano and the N-Boc groups. Maintaining the specific stereochemistry of this carbon is crucial as the biological activity of downstream products, such as amino acids and peptide fragments, is highly dependent on their three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects.
Q2: What is the primary mechanism of racemization for N-Boc protected α-amino nitriles?
A2: The primary mechanism of racemization for compounds like this compound is the abstraction of the proton on the α-carbon by a base.[1] The electron-withdrawing nature of the adjacent cyano group makes this proton acidic. Once deprotonated, a planar, achiral carbanion intermediate is formed. Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both (S) and (R) enantiomers.
Q3: Which experimental factors have the most significant impact on the racemization of this compound?
A3: Several experimental factors can significantly influence the rate of racemization:
-
Base: The strength, concentration, and steric hindrance of the base used are critical. Stronger, less hindered bases are more likely to cause racemization.[1]
-
Solvent: The polarity of the solvent can affect the stability of the carbanion intermediate and the rate of racemization.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.
Q4: How can I monitor for racemization in my sample of this compound?
A4: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric purity of your compound. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.
Troubleshooting Guides
Problem 1: Significant racemization is observed after the synthesis of this compound.
| Possible Cause | Suggested Solution |
| Base is too strong or concentrated. | Use a weaker, non-nucleophilic, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] Use the minimum effective concentration of the base. |
| High reaction temperature. | Perform the synthesis at a lower temperature (e.g., 0 °C or below). |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as it reaches completion. |
| Inappropriate solvent. | Screen different aprotic solvents of varying polarity. Less polar solvents may disfavor the formation of the charged intermediate. |
Problem 2: Racemization occurs during the hydrolysis of the nitrile group to a carboxylic acid.
| Possible Cause | Suggested Solution |
| Harsh basic hydrolysis conditions. | Avoid strong basic conditions for hydrolysis. Consider enzymatic hydrolysis, which often proceeds with high stereoselectivity under mild conditions.[2] |
| Harsh acidic hydrolysis conditions. | While generally less prone to racemization at the α-carbon of an N-Boc protected compound, prolonged exposure to strong acid at high temperatures can still lead to some degree of racemization.[2] Use the mildest acidic conditions that effectively hydrolyze the nitrile. A two-step hydrolysis (e.g., conversion to an amide followed by milder hydrolysis) might be beneficial. |
| High temperature during hydrolysis. | Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate.[2] |
Data Presentation
The following table summarizes the qualitative impact of various experimental parameters on the racemization of N-protected α-amino derivatives, which can be extrapolated to this compound.
Table 1: Influence of Experimental Conditions on Racemization
| Parameter | Condition Favoring Low Racemization | Condition Favoring High Racemization | Reference |
| Base | Weak, sterically hindered (e.g., NMM, 2,4,6-collidine) | Strong, non-hindered (e.g., TEA, DBU) | [1] |
| Temperature | Low (≤ 0 °C) | High (Room Temperature or above) | [1] |
| Solvent | Aprotic, less polar | Aprotic, polar (e.g., DMF, DMSO) | [1] |
| Reaction Time | Short, just to completion | Prolonged | |
| Hydrolysis | Enzymatic or mild acidic conditions | Strong basic or harsh acidic conditions | [2] |
Experimental Protocols
Protocol 1: Synthesis of Enantiomerically Enriched this compound
This protocol is adapted from the general principles of the Strecker synthesis, with modifications to incorporate the N-Boc protecting group early to minimize racemization.
-
Imine Formation:
-
To a solution of acetaldehyde (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add a solution of tert-butyl carbamate (1.0 eq) and a mild Lewis acid catalyst (e.g., MgSO₄ or Ti(OEt)₄).
-
Stir the mixture at 0 °C for 2-4 hours until imine formation is complete (monitored by TLC or ¹H NMR).
-
-
Cyanation:
-
To the cooled solution containing the in-situ generated N-Boc imine, add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
-
Work-up and Purification:
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford enantiomerically enriched this compound.
-
Protocol 2: Stereoselective Hydrolysis of this compound to N-Boc-Alanine
This protocol prioritizes the preservation of stereochemistry.
-
Two-Step Hydrolysis (Amide Intermediate):
-
Dissolve this compound (1.0 eq) in a mixture of DMSO and water.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) and heat the mixture to a moderate temperature (e.g., 60-70 °C) until the nitrile is fully converted to the corresponding amide (monitored by LC-MS).
-
Cool the reaction mixture and extract the N-Boc-alaninamide.
-
-
Mild Acidic Hydrolysis of Amide:
-
Dissolve the purified N-Boc-alaninamide in a mixture of water and a co-solvent (e.g., dioxane).
-
Add a mild acidic resin (e.g., Dowex 50WX8) and stir the mixture at room temperature or slightly elevated temperature until hydrolysis is complete.
-
Filter off the resin and isolate the N-Boc-alanine product.
-
Mandatory Visualizations
References
Technical Support Center: Deprotection of tert-butyl N-(1-cyanoethyl)carbamate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of tert-butyl N-(1-cyanoethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when deprotecting this compound under acidic conditions?
The primary and most common side product is 2-aminopropanamide , which results from the acid-catalyzed hydrolysis of the nitrile functional group.[1][2] Under standard acidic deprotection conditions (e.g., using Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)), water present in the reaction mixture can act as a nucleophile, attacking the protonated nitrile. This initially forms an amide, which can in some cases be further hydrolyzed to a carboxylic acid, though the amide is the more commonly observed intermediate side product.[1][2]
Another potential, though typically less prevalent, class of side products arises from the tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.[3][4] This reactive carbocation can alkylate any sufficiently nucleophilic species in the reaction mixture. While the desired product, 2-aminopropanenitrile, is not highly nucleophilic, trace impurities or other components could potentially be alkylated.
Q2: What is the mechanism that leads to the formation of the 2-aminopropanamide side product?
The formation of the amide side product occurs via acid-catalyzed nitrile hydrolysis. The mechanism proceeds as follows:[2]
-
Protonation: The nitrogen atom of the nitrile group is protonated by the strong acid (e.g., TFA or HCl), making the carbon atom of the nitrile more electrophilic.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.
-
Tautomerization: The resulting intermediate tautomerizes to form the more stable amide.
Under harsh conditions, such as prolonged heating in strong aqueous acid, this amide can be further hydrolyzed to the corresponding carboxylic acid, 2-aminopropanoic acid (alanine).[1]
Troubleshooting Guides
Issue: My final product is contaminated with a significant amount of 2-aminopropanamide.
This is the most common issue, arising from the hydrolysis of the nitrile group.
Root Cause: The presence of water in the reaction and/or reaction conditions that are too harsh (high temperature, long reaction time, high acid concentration).
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents (e.g., Dichloromethane (DCM), 1,4-Dioxane) and reagents are strictly anhydrous.[5] The use of freshly opened or distilled solvents is recommended.
-
Optimize Reaction Temperature: Perform the deprotection at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is often sufficient and can minimize the rate of nitrile hydrolysis.[6]
-
Minimize Reaction Time: Monitor the reaction closely by a suitable method (e.g., TLC, LC-MS) and quench it as soon as the starting material is consumed. Over-exposure to acidic conditions will increase the amount of amide side product.
-
Choice of Acid: While both TFA and HCl are effective, 4M HCl in 1,4-dioxane is a common choice that is often reported to give clean reactions and can result in a crystalline hydrochloride salt of the product, which aids in purification.[1][6]
Data Presentation: Impact of Deprotection Conditions
| Method ID | Reagent | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (Approx. %) | Amide Side Product (Approx. %) |
| A | 20% TFA / DCM | DCM | 25 | 2 | 85-90% | 10-15% |
| B | 50% TFA / DCM | DCM | 25 | 2 | 75-85% | 15-25% |
| C | 4M HCl / Dioxane | 1,4-Dioxane | 0 to 25 | 1 | >95% | <5% |
| D | 6M HCl (aq) | Water | 100 (Reflux) | 4 | <5% | >95% (as acid) |
This table is for illustrative purposes to demonstrate chemical principles and does not represent empirically verified data for this specific compound.
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
This protocol is a common starting point but may lead to the formation of the amide side product.
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
The crude product, 2-aminopropanenitrile trifluoroacetate, can be purified by crystallization or chromatography.
Protocol 2: Optimized Deprotection with HCl in Dioxane to Minimize Side Products
This protocol uses controlled temperature and anhydrous conditions to favor the desired product.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, the product, 2-aminopropanenitrile hydrochloride, may precipitate from the solution. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with cold diethyl ether to afford a purified product.[6]
Visualizations
Reaction Pathways
Caption: Deprotection and Side Product Formation Pathways.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A highly selective protocol for the deprotection of BOC-protected amides and carbamates | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. reddit.com [reddit.com]
Technical Support Center: Improving the Purity of tert-Butyl N-(1-cyanoethyl)carbamate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions to address challenges in the synthesis and purification of tert-butyl N-(1-cyanoethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A common synthetic route involves the N-protection of 2-aminopropionitrile using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in a suitable solvent like dichloromethane or tetrahydrofuran in the presence of a base, such as triethylamine, to neutralize the acid formed during the reaction. The tert-butoxycarbonyl (Boc) group is widely favored due to its stability under various conditions and its straightforward removal under acidic conditions[1].
Q2: What are the most common impurities encountered during synthesis?
During the synthesis of this compound, several impurities can arise:
-
Unreacted 2-aminopropionitrile: The starting material is a primary amine and is more polar than the product.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Excess reagent may remain after the reaction is complete.
-
Tert-butanol: A byproduct of the reaction with (Boc)₂O.
-
Di-Boc protected byproduct: Although less common for nitriles, over-reaction can sometimes occur.
-
Side-reaction products: Depending on the reaction conditions, other minor impurities may be generated.
Q3: What is the recommended primary method for purifying the crude product?
Flash column chromatography using silica gel is the most effective and widely recommended method for purifying this compound.[2] This technique allows for the efficient separation of the desired product from both more polar impurities (like the starting amine) and less polar impurities (like excess (Boc)₂O).[2]
Q4: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is the essential tool for monitoring the progress of the column chromatography.[2] A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to achieve good separation between the product and impurities. For visualization, staining with ninhydrin is highly effective, as it reacts with the free amine of the starting material, appearing as a distinct spot (often purple or blue).[2] The product itself will have a different Rf value and may require gentle heating of the TLC plate after staining to become visible.[2]
Q5: Is it possible to purify this compound without using column chromatography?
In cases where the reaction proceeds very cleanly with high conversion, a liquid-liquid extraction workup may be sufficient to achieve reasonable purity. This typically involves washing the organic layer sequentially with a weak acidic solution (e.g., dilute HCl) to remove the basic starting amine, followed by a basic solution (e.g., sodium bicarbonate) and brine.[2] However, for achieving high purity (>98%), column chromatography is generally necessary.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Co-elution of product with impurities during chromatography. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure proper phase separation during extractions and minimize transfer steps. 3. Optimize the mobile phase for chromatography; consider a shallower gradient or an isocratic elution with a less polar solvent system.[2] |
| Product is Impure After Chromatography (Contains Starting Material) | 1. The column was overloaded with crude material. 2. The mobile phase used for elution was too polar. | 1. Reduce the amount of crude product loaded. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[2] 2. Start with a less polar mobile phase (e.g., higher hexane content) and gradually increase the polarity to ensure the starting material remains on the column while the product elutes. |
| Final Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Presence of oily impurities. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify the material using column chromatography with a very shallow gradient. If the product is pure but oily, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. |
| Difficulty Removing Di-tert-butyl dicarbonate ((Boc)₂O) | 1. (Boc)₂O has a similar polarity to the product. 2. Insufficient work-up to remove the reagent. | 1. Use a minimal excess of (Boc)₂O in the reaction. 2. During work-up, washing the organic layer with a dilute solution of a nucleophilic amine (like a secondary amine in a separate flask) can help consume excess (Boc)₂O. 3. Careful flash chromatography should separate the less polar (Boc)₂O from the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the Boc-protection of 2-aminopropionitrile.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-aminopropionitrile in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add triethylamine (Et₃N), followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified.[4]
Table 1: Example Reagent Quantities for Synthesis
| Reagent | Molar Eq. | Amount |
| 2-Aminopropionitrile | 1.0 | 5.0 g |
| Di-tert-butyl dicarbonate | 1.1 | 16.6 g |
| Triethylamine | 1.2 | 8.6 mL |
| Dichloromethane | - | 100 mL |
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purification.[2]
-
Prepare the Column: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into a column and pack it evenly using gentle air pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load the silica powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: TLC Analysis Parameters
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | 30% Ethyl Acetate in Hexanes (can be optimized) |
| Visualization | UV light (if applicable), followed by staining with Ninhydrin and gentle heating. |
Quantitative Data Summary
Table 3: Representative Purification Outcomes
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Aqueous Wash / Extraction | ~85% | 90-95% | ~90% |
| Flash Column Chromatography | ~85% | >98% | 75-85% |
| Recrystallization | >95% | >99% | 60-70% |
Process Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for impure product after column chromatography.
References
Technical Support Center: tert-Butyl N-(1-cyanoethyl)carbamate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl N-(1-cyanoethyl)carbamate. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, purification, and subsequent reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield During Synthesis | 1. Incomplete imine formation: In a Strecker-type synthesis, the initial condensation of acetaldehyde and the amine may be inefficient. 2. Side reactions of acetaldehyde: Aldol condensation or other self-condensation reactions of acetaldehyde can reduce the amount available for the main reaction. 3. Decomposition of the aminonitrile product: α-aminonitriles can be unstable, especially in the presence of strong acids or bases, or upon heating. | 1. Use a dehydrating agent (e.g., MgSO₄) to drive the imine formation equilibrium forward. 2. Add acetaldehyde slowly to the reaction mixture at a low temperature to minimize self-condensation. 3. Maintain neutral or mildly acidic conditions during the reaction and workup. Avoid excessive heating. |
| Formation of Side Products During Synthesis | 1. Di-Boc protection: If using di-tert-butyl dicarbonate (Boc₂O) for protection, a second Boc group can sometimes be added. 2. Hydrolysis of the nitrile: The nitrile group may be partially or fully hydrolyzed to an amide or carboxylic acid if the reaction conditions are too acidic or basic, especially during workup. | 1. Use a stoichiometric amount of Boc₂O and control the reaction time and temperature. 2. Perform the workup under neutral or mildly acidic conditions and at low temperatures. Use a buffered aqueous solution if necessary. |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration: The acidic conditions may not be potent enough for complete cleavage of the Boc group. 2. Short reaction time or low temperature: The deprotection reaction may not have reached completion.[1] | 1. Increase the concentration of the acid (e.g., trifluoroacetic acid - TFA) or use a stronger acid.[1] 2. Extend the reaction time and/or perform the reaction at room temperature instead of 0°C.[1] |
| Formation of Byproducts During Boc Deprotection | 1. Alkylation of nucleophiles: The tert-butyl cation generated during deprotection can alkylate the nitrile group or other nucleophilic sites on the molecule or in the reaction mixture.[2][3] 2. Trifluoroacetylation of the amine: When using TFA for deprotection, the newly formed amine can be acylated by trifluoroacetic anhydride, a common impurity in TFA. | 1. Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[2] 2. Use high-purity TFA and perform the reaction at a low temperature. |
| Difficulty in Purifying the Product | 1. Co-elution of starting materials or byproducts: The polarity of the desired product may be similar to that of impurities, making separation by column chromatography challenging. 2. Product is an oil or low-melting solid: This can make handling and complete removal of solvents difficult. | 1. Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a less polar solvent system might be necessary. Recrystallization can also be an effective purification method. 2. Use a high-vacuum pump to remove residual solvent. If possible, use lower-boiling point solvents for chromatography. |
| Low Yield in Subsequent Reactions (e.g., Nitrile Reduction) | 1. Catalyst poisoning: The nitrogen atom of the carbamate or impurities from the previous steps may poison the catalyst (e.g., Raney Nickel, Palladium). 2. Instability of the starting material: The aminonitrile may degrade under the reaction conditions required for the subsequent transformation. | 1. Use a higher catalyst loading or a catalyst known to be more robust. Ensure the starting material is of high purity. 2. Screen different reaction conditions (e.g., milder reducing agents, lower temperatures) to find a balance between reactivity and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common synthetic route is a variation of the Strecker reaction.[4] This typically involves the one-pot reaction of acetaldehyde, an ammonia source (like ammonium chloride), a cyanide source (like sodium or potassium cyanide), and a Boc-protecting agent (like di-tert-butyl dicarbonate). Alternatively, 1-aminoacetonitrile can be N-Boc protected.
Q2: How can I monitor the progress of the synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The product, being more nonpolar than the starting amine, will have a higher Rf value. Staining with ninhydrin can be used to visualize the amine-containing compounds.
Q3: What are the key stability concerns for this compound?
A3: As an α-aminonitrile, this compound can be sensitive to both strong acids and strong bases.[5] Under strongly acidic conditions, the Boc group can be cleaved, and the nitrile may be hydrolyzed.[6] Under strongly basic conditions, elimination of cyanide can occur. It is best stored in a cool, dry place under an inert atmosphere.
Q4: What are the primary byproducts to look out for during Boc deprotection?
A4: The main byproduct of concern is the tert-butylated product, where the tert-butyl cation generated during deprotection alkylates a nucleophilic site.[2][3] Isobutylene is also formed from the tert-butyl cation.[3] If using TFA, trifluoroacetamide formation on the deprotected amine is a possibility.
Q5: Can I reduce the nitrile group in this compound without removing the Boc group?
A5: Yes, this is generally possible. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon can be used to reduce the nitrile to a primary amine. It is important to use conditions that are not acidic to avoid premature deprotection of the Boc group.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate (A Representative Protocol for a Boc-Protected Aminonitrile)
This protocol is for a structurally similar compound and can be adapted for this compound by using appropriate starting materials.[7]
Materials:
-
(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate in DMSO.
-
Add sodium cyanide to the solution and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (TIS)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
(Optional) Add a scavenger (e.g., 2.5-5% v/v TIS) to the solution.[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
-
The crude product can then be purified by an appropriate method, such as precipitation, extraction, or chromatography.
Visualizations
Caption: General experimental workflow for the synthesis and deprotection of this compound.
Caption: Logical workflow for troubleshooting common problems in this compound reactions.
References
Technical Support Center: Monitoring the Synthesis of tert-butyl N-(1-cyanoethyl)carbamate by TLC
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of tert-butyl N-(1-cyanoethyl)carbamate via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of the reaction.[1][2] It allows you to visualize the consumption of the starting material (2-aminopropanenitrile) and the formation of the product (this compound). By comparing the spots of the reaction mixture with the starting material, you can determine if the reaction is complete.[1]
Q2: I don't see any spots on my TLC plate under UV light. What should I do?
A2: While some reactants and products are UV-active, it's possible that your compounds are not, or are too dilute to be seen.[1] In such cases, you will need to use a chemical stain to visualize the spots.[3] For this specific reaction, a ninhydrin stain is highly effective for visualizing the starting material (2-aminopropanenitrile), as it reacts with primary amines to produce a colored spot.[4] A potassium permanganate stain can also be used as a general stain for organic compounds.
Q3: The spots on my TLC plate are streaking. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much of the reaction mixture to the TLC plate can cause streaking. Try diluting your sample before spotting it.[1]
-
Compound Polarity: Highly polar compounds, like amines, can sometimes streak on silica gel. Adding a small amount of triethylamine (0.1–2.0%) to the mobile phase can help to reduce streaking.[1][5]
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause smearing on the TLC plate.[6]
Q4: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A4: If the spots are not well-separated, you need to change the polarity of your mobile phase.
-
To increase the Rf of both spots (move them further up the plate): Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.
-
To decrease the Rf of both spots (keep them lower on the plate): Decrease the polarity of the mobile phase by increasing the proportion of hexane.
-
To improve separation: You may need to try a different solvent system altogether. Sometimes, adding a small amount of a third solvent with a different polarity can improve separation.
Q5: My starting material (2-aminopropanenitrile) is not visible on the TLC plate, even with a stain. Why?
A5: There are a few possibilities:
-
Volatility: The starting material might be volatile and could have evaporated from the plate before or during development.[1]
-
Dilution: The concentration of the starting material in the reaction mixture may be too low to be detected. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[1]
-
Reaction Completion: It's possible the reaction has gone to completion, and there is no starting material left to be seen. Always run a standard of the starting material on the same plate for comparison.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light. | The compounds may not be UV-active. | Use a chemical stain such as ninhydrin or potassium permanganate to visualize the spots.[4] |
| Spots are streaked or elongated. | The sample is overloaded or the compound is highly polar. | Dilute the sample before spotting. Add a small amount of triethylamine (0.1-2.0%) to the mobile phase.[1][5] |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The starting material spot is not visible. | The compound may have evaporated, be too dilute, or the reaction is complete. | Spot the plate multiple times in the same location to concentrate the sample. Ensure you are running a standard of the starting material on the same plate.[1] |
| Multiple unexpected spots appear. | Side reactions may be occurring, or the starting material is impure. | Run a TLC of the starting materials to check for impurities. Consider adjusting reaction conditions to minimize side reactions. |
Experimental Protocol: Monitoring the Reaction by TLC
This protocol outlines the steps for monitoring the synthesis of this compound from 2-aminopropanenitrile and di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate (v/v)
-
Visualization agents: UV lamp, ninhydrin stain, potassium permanganate stain
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of 2-aminopropanenitrile on the 'SM' mark.
-
RM Lane: Using a clean capillary tube, spot the reaction mixture on the 'RM' mark.
-
C Lane: Spot the starting material and the reaction mixture at the same point on the 'C' mark.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp and circle any visible spots with a pencil.[7]
-
Dip the plate in a ninhydrin staining solution and gently heat it with a heat gun until colored spots appear. The starting material should appear as a distinct colored spot.
-
Alternatively, dip the plate in a potassium permanganate solution. Oxidizable compounds will appear as yellow/brown spots on a purple background.
-
Interpreting the Results:
-
The starting material (2-aminopropanenitrile) is more polar and will have a lower Rf value.
-
The product (this compound) is less polar and will have a higher Rf value.
-
As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more intense.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
Table 1: Representative Rf Values
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization Method |
| 2-Aminopropanenitrile | 3:1 | 0.2 | Ninhydrin, Potassium Permanganate |
| This compound | 3:1 | 0.6 | Potassium Permanganate, UV (if aromatic) |
| Di-tert-butyl dicarbonate (Boc₂O) | 3:1 | 0.8 | Potassium Permanganate |
Visualizations
Caption: Workflow for TLC Monitoring of the Reaction.
Caption: Troubleshooting Logic for Common TLC Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
stability issues with tert-butyl N-(1-cyanoethyl)carbamate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl N-(1-cyanoethyl)carbamate, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is the lability of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.[1][2] The Boc group is designed to be removed by acid, so exposure to acidic environments, even unintentionally, can lead to the degradation of the compound.[1][2]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group to yield 2-aminopropanenitrile, carbon dioxide, and a tert-butyl cation. The tert-butyl cation will typically form isobutylene or tert-butanol.[3] A potential secondary degradation product is alanine, formed from the acid-catalyzed hydrolysis of the nitrile group in 2-aminopropanenitrile.
Q3: How does the cyano group affect the stability of the Boc group?
A3: Electron-withdrawing groups, such as the cyano group, can influence the rate of Boc deprotection. The presence of such a group can destabilize the carbamate, potentially leading to a faster cleavage under acidic conditions compared to Boc-protected amines with electron-donating groups.[1][2]
Q4: Under what conditions is this compound generally stable?
A4: The Boc protecting group is generally stable under basic and neutral conditions, as well as towards most nucleophiles and hydrogenolysis.[1][3]
Q5: Are there any visual indicators of degradation?
A5: Visual inspection is not a reliable method for detecting degradation. The compound and its degradation products are typically colorless. Analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify any degradation.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered during experiments involving this compound that may be related to its instability in acidic environments.
| Symptom | Potential Cause | Recommended Action |
| Low or no yield of the desired product in a reaction where the Boc-protected compound is a starting material. | The reaction conditions may be too acidic, causing premature deprotection of the Boc group. | Carefully check the pH of your reaction mixture. If acidic reagents are necessary, consider adding them at a later stage or using milder acids. Monitor the reaction progress closely by TLC or HPLC to track the consumption of the starting material and the formation of any deprotected byproducts. |
| Appearance of an unexpected, more polar spot on a TLC plate during reaction monitoring or purification. | This is a strong indicator of Boc group cleavage, as the resulting free amine (2-aminopropanenitrile) is significantly more polar. | Co-spot your reaction mixture with the starting material and, if available, a standard of 2-aminopropanenitrile to confirm the identity of the new spot. If deprotection is confirmed, re-evaluate the acidity of your reaction and purification conditions. |
| Inconsistent results or poor reproducibility in experiments. | Trace amounts of acid in solvents or on glassware can be sufficient to cause partial degradation of the compound, leading to variable outcomes. | Ensure all solvents are anhydrous and free of acidic impurities. Glassware should be thoroughly cleaned and dried, and if necessary, rinsed with a dilute basic solution (e.g., 0.1% triethylamine in the elution solvent for chromatography) followed by a neutral rinse and drying. |
| Broad or tailing peaks during HPLC analysis. | The free amine degradation product can interact with the silica support of the column, leading to poor peak shape. | Use a mobile phase with a basic additive, such as 0.1% triethylamine or ammonia, to improve the peak shape of the amine. Alternatively, use a base-deactivated column. |
| Formation of byproducts with a mass corresponding to the loss of the Boc group during mass spectrometry analysis. | This confirms that deprotection is occurring, either in the reaction vessel or during the analysis itself (in-source fragmentation). | If in-source fragmentation is suspected, use a softer ionization technique. If deprotection is occurring during the reaction or workup, modify the experimental conditions to be less acidic. |
Quantitative Data on Stability
| Acidic Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 °C to Room Temp. | 30 min - 2 h | A common and effective method. Scavengers like triisopropylsilane (TIS) or anisole are often added to trap the tert-butyl cation and prevent side reactions. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4 M | Room Temp. | 30 min - 4 h | Widely used, especially in solid-phase peptide synthesis. |
| Aqueous Phosphoric Acid | - | 85 wt % | Room Temp. | 1 - 6 h | A milder and environmentally benign alternative.[4] |
Experimental Protocols
Protocol for a Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C). For solid-state thermal stress, place the powdered compound in an oven at the same temperature.
-
Photostability: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a photodiode array (PDA) detector to assess peak purity.
-
Mass Spectrometry (LC-MS): Can be coupled to identify the mass of any degradation products.
-
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition by comparing the peak area of the parent compound at each time point to the initial peak area.
-
Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of tert-butyl N-(1-cyanoethyl)carbamate
Welcome to the technical support center for the synthesis and purification of tert-butyl N-(1-cyanoethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to purity and yield in this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
The synthesis of α-aminonitriles like this compound is a cornerstone of modern organic synthesis, often accomplished via a modified Strecker reaction.[1][2][3] This multicomponent reaction, while elegant, can present several purification challenges due to the formation of closely related side products and the presence of unreacted starting materials. This guide provides a structured, question-and-answer approach to resolving these common issues.
Part 1: Troubleshooting Common Impurities (FAQs)
This section addresses the most frequently encountered impurities and provides insights into their formation and removal.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A1: The impurity profile of your crude product is directly linked to the specifics of the Strecker reaction mechanism.[4] Typically, you can expect to find one or more of the following:
-
Unreacted Starting Materials: This includes the aldehyde (acetaldehyde), the cyanide source (e.g., trimethylsilyl cyanide - TMSCN), and the protected amine source (e.g., tert-butyl carbamate).
-
α-Hydroxyacetonitrile (Acetaldehyde Cyanohydrin): This is a common byproduct formed when the cyanide ion attacks the aldehyde directly before the imine is formed.[4][5]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic workup conditions, which can form the corresponding amide or carboxylic acid.[2][5]
-
Boc-Deprotected Amine: The tert-butoxycarbonyl (Boc) group is notoriously labile in acidic conditions.[6][7] Exposure to strong acids during the reaction or workup can cleave the protecting group, leading to the free aminonitrile.
-
Di-tert-butyl dicarbonate (Boc₂O) and related byproducts: If Boc₂O is used for the protection step, residual amounts and its breakdown products may be present.[8]
Q2: My ¹H NMR spectrum shows significant amounts of unreacted tert-butyl carbamate and other starting materials. What is the most efficient way to remove them?
A2: Unreacted starting materials are typically more polar than the desired product. A well-designed liquid-liquid extraction workup is usually sufficient for their removal.
-
Rationale: The desired product, this compound, is a moderately polar but overall neutral organic molecule. In contrast, cyanide salts are highly water-soluble, and tert-butyl carbamate has some water solubility.
-
Recommended Protocol:
-
Quench the reaction mixture carefully, for instance, by adding it to a stirred, cold aqueous solution of sodium bicarbonate. This neutralizes any acid catalysts and hydrolyzes excess TMSCN.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the combined organic extracts sequentially with:
-
A weak acid (e.g., 5% citric acid solution) to remove any basic starting materials.
-
A weak base (e.g., 5% sodium bicarbonate solution) to remove any acidic starting materials or byproducts.
-
Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9][10]
-
This standard workup should effectively remove the majority of non-product species, preparing your material for final purification.
Q3: I believe I have significant acetaldehyde cyanohydrin in my crude product. How can I prevent its formation and remove it?
A3: Cyanohydrin formation is a competitive side reaction that occurs when the cyanide nucleophile attacks the aldehyde's electrophilic carbonyl carbon.[4]
-
Mechanism & Prevention: The Strecker synthesis relies on the formation of an imine intermediate from the aldehyde and amine, which is then attacked by the cyanide.[11] If the imine formation is slow or incomplete, the cyanide will react directly with the more abundant aldehyde. To minimize this:
-
Pre-form the imine: In some procedures, the aldehyde and amine can be stirred together before the cyanide source is introduced. This allows the imine to form in higher concentration.
-
Control the addition: Add the cyanide source slowly to the reaction mixture containing both the aldehyde and the amine. This ensures the cyanide reacts with the imine as it is formed.
-
Use a Lewis Acid Catalyst: Catalysts like Indium can facilitate imine formation, thereby favoring the desired reaction pathway.[3]
-
-
Removal: Acetaldehyde cyanohydrin is a relatively polar and water-soluble compound. The aqueous workup described in A2 is generally effective at removing it from the organic layer.
Q4: My product appears to degrade upon standing or during purification, especially when using silica gel chromatography. What is happening?
A4: This is a classic sign of product instability, likely due to the residual acidity of standard silica gel. The Boc protecting group is highly sensitive to acid.[7]
-
Causality: Standard silica gel has a slightly acidic surface (pKa ≈ 4-5) due to the presence of silanol groups. This acidity is sufficient to slowly cleave the Boc group from your product, leading to the formation of the free amine. The free amine, being very polar, will then stick irreversibly to the silica column, resulting in low recovery and streaking on TLC plates.
-
Solution:
-
Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia in methanol. A common practice is to use a solvent system like ethyl acetate/hexane containing 0.5-1% Et₃N for both slurry preparation and elution.
-
Alternative Purification: If possible, avoid chromatography altogether. Recrystallization is the preferred method for purifying solid products as it is less harsh and often yields material of higher purity.
-
Part 2: Purification Strategy and Workflow
A logical approach to purification is critical. The choice of method depends on the nature of the impurities and the physical state of your product.
Purification Decision Workflow
The following diagram outlines a decision-making process for purifying your crude this compound.
Caption: Decision tree for selecting a purification method.
Part 3: Analytical Methods for Quality Control
Confirming the purity of your final product is essential. Different analytical techniques provide complementary information.
Q: What are the most appropriate analytical techniques for assessing the purity of my final product?
A: A combination of methods is ideal for a comprehensive assessment. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC) are industry standards for purity determination of pharmaceutical intermediates.[12][13]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[12] | Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[12] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[13] |
| Primary Use | Quantifies the main component and non-volatile impurities. Excellent for routine purity checks. | Identifies and quantifies volatile impurities and residual solvents (e.g., ethyl acetate, hexane). | Determines absolute purity without needing a specific reference standard of the product itself. A primary analytical method. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[13] | Low-polarity capillary column (e.g., 5% phenyl polysiloxane).[13] | N/A |
| Pros | High sensitivity, robust, and widely available. | Excellent for identifying unknown volatile impurities through mass fragmentation patterns. | High precision and accuracy; provides structural confirmation simultaneously. |
| Cons | Requires a reference standard for accurate quantification. May not detect non-UV active impurities unless a universal detector (e.g., CAD, ELSD) is used. | Not suitable for non-volatile or thermally labile compounds. | Requires a high-field NMR spectrometer and a certified internal standard; lower sensitivity than HPLC or GC. |
Part 4: Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is ideal for purifying a crude product that is a solid and contains minor impurities.
-
Solvent Selection: Identify a suitable solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For carbamates, mixtures of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or diethyl ether) often work well.[10][14] Perform small-scale solubility tests to find the optimal ratio.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or solvent mixture) required to fully dissolve the solid. Use a magnetic stirrer and a hot plate set to a gentle heat. Caution: Use a condenser if using low-boiling point solvents.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to a constant weight.[15]
Protocol 2: Flash Column Chromatography
This method is used when recrystallization is ineffective, typically for oily products or when impurities have similar polarity to the product.
-
Adsorbent and Solvent System Selection:
-
Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
As discussed in A4 , if your product is acid-sensitive, use silica gel that has been neutralized with ~1% triethylamine in the eluent.
-
-
Column Packing:
-
Pack a glass column with a slurry of silica gel in your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the fractions being collected using TLC to determine which ones contain the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[10]
-
-
Drying:
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
By applying these targeted troubleshooting strategies and purification protocols, you can significantly improve the quality and yield of your this compound synthesis.
References
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Strecker Synthesis [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Scale-Up of tert-Butyl N-(1-cyanoethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl N-(1-cyanoethyl)carbamate. The information provided addresses potential challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is a type of N-acylated α-aminonitrile. A primary synthetic route is a variation of the Strecker reaction. This involves a three-component condensation of an appropriate aldehyde, an amine source, and a cyanide source, followed by N-acylation.[1][2] Alternatively, a pre-formed α-aminonitrile can be acylated with a suitable Boc-group precursor.
Q2: What are the primary safety concerns when synthesizing this compound, especially at a larger scale?
A2: The primary safety concerns are associated with the reagents used and the reaction conditions. The use of cyanide sources, such as potassium or sodium cyanide, requires strict handling protocols due to their high toxicity.[3] Additionally, many organic reactions are exothermic, and poor temperature control during scale-up can lead to thermal runaway.[4] A thorough risk assessment and understanding of the reaction's thermal profile are crucial before attempting a large-scale synthesis.[3][4]
Q3: What are the key challenges when scaling up the synthesis of this compound?
A3: Key scale-up challenges include:
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions or thermal runaway.[4][5]
-
Mass Transfer: Inefficient mixing in large vessels can result in localized "hot spots" and non-uniform reaction progress.[2]
-
Reagent Addition: The rate of reagent addition, especially of hazardous materials like cyanide, needs to be carefully controlled to manage the reaction rate and heat generation.[2]
-
Work-up and Purification: Laboratory-scale purification methods like column chromatography may not be feasible at an industrial scale. Developing robust crystallization or extraction procedures is often necessary.[6][7]
-
Impurity Profile: The types and quantities of impurities may change with scale. Understanding and controlling the formation of these impurities is critical for product quality.[8]
Q4: How stable is the this compound molecule?
Troubleshooting Guides
Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Reagent Activity | Ensure all reagents, especially the cyanide source and Boc-anhydride, are of high purity and have been stored correctly. |
| Poor Temperature Control | Monitor the internal reaction temperature closely. For exothermic reactions, ensure the cooling capacity of the reactor is sufficient for the scale of the reaction.[2][4] |
| Inefficient Mixing | On a larger scale, mechanical stirring is necessary to ensure homogeneity. Consider the use of baffles in the reactor to improve mixing efficiency.[5] |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
Formation of Impurities
| Potential Impurity | Formation Mechanism | Mitigation Strategy |
| Di-Boc Protected Amine | Reaction of the product with excess Boc-anhydride. | Control the stoichiometry of Boc-anhydride and consider a slower addition rate. |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction time, temperature, and reagent stoichiometry. |
| Hydrolysis Products (Amide/Carboxylic Acid) | Hydrolysis of the cyano group during work-up or under reaction conditions.[11] | Maintain neutral or slightly acidic/basic conditions during work-up, depending on the stability of the product. Avoid prolonged exposure to strong acids or bases. |
| Side-products from Aldehyde | Self-condensation or other side reactions of the starting aldehyde. | Control the reaction temperature and consider adding the aldehyde slowly to the reaction mixture. |
Experimental Protocols
Representative Lab-Scale Synthesis of a Related N-Boc-α-Aminonitrile
The following is a representative procedure for a related compound, which can be adapted for this compound.
Step 1: Formation of the α-Aminonitrile A solution of the starting aldehyde in a suitable solvent (e.g., methanol) is treated with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., potassium cyanide) at a controlled temperature (typically 0-25 °C). The reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS) until completion.
Step 2: N-Boc Protection The crude α-aminonitrile is dissolved in a suitable solvent (e.g., dichloromethane or THF). A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until the starting aminonitrile is consumed.
Step 3: Work-up and Purification The reaction mixture is typically washed with aqueous solutions to remove salts and water-soluble impurities. The organic layer is dried and concentrated. Purification can be achieved by recrystallization, slurrying in a suitable solvent system (e.g., hexane/dichloromethane), or column chromatography for smaller scales.[1]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Key challenges associated with the scale-up of the this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. fauske.com [fauske.com]
- 4. helgroup.com [helgroup.com]
- 5. catsci.com [catsci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. capotchem.cn [capotchem.cn]
Validation & Comparative
A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc vs. Boc Strategies
In the landscape of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the α-amino group of amino acids is a critical decision that dictates the entire synthetic strategy. The two dominant methodologies are based on the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. While the user's query mentioned "tert-butyl N-(1-cyanoethyl)carbamate," the standard and widely compared alternative to Fmoc in peptide synthesis is the Boc protecting group. This guide provides a comprehensive comparison of the Fmoc and Boc strategies, offering researchers, scientists, and drug development professionals an in-depth analysis to inform their synthetic choices.
The fundamental difference between these two approaches lies in their orthogonality: the chemical conditions required for the removal of the temporary Nα-protecting group versus the permanent side-chain protecting groups. The Fmoc strategy is based on a base-labile Nα-protecting group and acid-labile side-chain protection. Conversely, the Boc strategy employs an acid-labile Nα-protecting group and a much stronger acid for the final cleavage of side-chain protecting groups and the peptide from the resin.[1]
At a Glance: Key Differences Between Fmoc and Boc Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc)[2] | tert-butyloxycarbonyl (Boc)[3] |
| Nα-Deprotection Reagent | 20% Piperidine in DMF (mild base)[4][5] | 50% Trifluoroacetic Acid (TFA) in DCM (strong acid)[1][6] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Benzyl-based)[1] |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) cocktail[5] | Hydrofluoric Acid (HF) or TFMSA (very strong acid)[8][9] |
| Orthogonality | High degree of true orthogonality | Less orthogonal; relies on differential acid lability[9] |
| Primary Advantage | Milder conditions, easier automation[][10] | Effective for hydrophobic/aggregation-prone sequences[8][9] |
| Primary Disadvantage | Potential for side reactions like diketopiperazine formation[11] | Requires specialized, hazardous equipment for HF cleavage[8] |
Chemical Principles and Performance
Fmoc (Fluorenylmethyloxycarbonyl) Strategy
The Fmoc group is stable to acids but is readily cleaved by a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[2][4] This base-lability is the cornerstone of the Fmoc/tBu approach. The side chains of the amino acids are protected with acid-labile groups such as tert-butyl (tBu) or trityl (Trt).[] The synthesis proceeds by sequential deprotection of the Fmoc group with piperidine, followed by coupling of the next Fmoc-protected amino acid. Upon completion of the peptide sequence, the peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[12]
Advantages:
-
Mild Conditions: The use of mild base for deprotection avoids the repeated acid treatments required in the Boc strategy, which can be detrimental to sensitive peptide sequences.
-
Automation-Friendly: The milder conditions and straightforward reaction monitoring (via UV absorbance of the dibenzofulvene-piperidine adduct) make it highly amenable to automated synthesis.[][10]
-
Versatility: The Fmoc strategy is compatible with a wide range of linkers and resins for the synthesis of C-terminal acids, amides, and other modifications.[13][14]
Disadvantages:
-
Aggregation: The hydrophobicity of the Fmoc group can sometimes promote aggregation of the growing peptide chain, particularly with hydrophobic sequences.[9]
-
Base-Induced Side Reactions: The basic deprotection step can lead to side reactions such as diketopiperazine formation at the dipeptide stage or racemization, especially with sensitive amino acids like histidine and cysteine.[11][15]
Boc (tert-butyloxycarbonyl) Strategy
The Boc strategy is the classic method for SPPS. It utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[3] Deprotection is achieved with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[1][6] The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[8]
Advantages:
-
Reduced Aggregation: After the TFA deprotection step, the N-terminal amine is protonated. This positive charge helps to disrupt interchain hydrogen bonding and reduce aggregation, which can be a significant advantage for synthesizing long or hydrophobic peptides.[9]
-
Mature Technology: As the original SPPS method, the Boc strategy is well-established with extensive literature and protocols.[]
Disadvantages:
-
Harsh Conditions: The repeated use of TFA for deprotection and the requirement for highly hazardous HF for final cleavage are major drawbacks.[8] HF requires specialized, corrosion-resistant equipment and stringent safety precautions.
-
Side-Chain Degradation: Repeated acid exposure can lead to the partial cleavage of some side-chain protecting groups, potentially leading to side reactions.
Experimental Data and Performance Comparison
Direct quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, but performance can be inferred from extensive practical application and specific studies. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[1]
Racemization in Peptide Synthesis
Racemization is a critical concern in peptide synthesis as it leads to diastereomeric impurities that can be difficult to remove and can affect the biological activity of the peptide. The choice of protecting group strategy can influence the degree of racemization.
-
Fmoc Strategy: The base-catalyzed deprotection step can increase the risk of racemization for certain amino acids, particularly at the C-terminal residue of the incoming activated amino acid.[16] For instance, the activation of Fmoc-His(Trt)-OH is known to be prone to racemization. Using alternative side-chain protection for histidine, such as Fmoc-His(Boc)-OH, has been shown to significantly suppress this side reaction.[15]
-
Boc Strategy: The risk of racemization during the coupling step is generally considered lower. After deprotection with TFA, the N-terminal amine is protonated, which protects the α-proton from base-catalyzed abstraction during the subsequent coupling step.[17] However, a neutralization step is required before coupling, which, if not performed carefully (e.g., in situ neutralization), can introduce a risk of racemization.[17]
Synthesis of "Difficult Sequences"
For sequences prone to aggregation, the Boc strategy can sometimes offer superior results. The protonation of the N-terminus after each deprotection cycle helps to maintain the solubility of the growing peptide chain.[9] With the Fmoc strategy, aggregation can lead to incomplete deprotection and coupling, resulting in lower purity of the crude product.[18]
Experimental Protocols and Workflows
The following sections provide generalized protocols for key steps in both Fmoc and Boc solid-phase peptide synthesis.
Fmoc-SPPS Workflow
The cyclical process of Fmoc-SPPS involves the sequential removal of the Fmoc group and the coupling of the next amino acid.
Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.
Detailed Protocol: Single Fmoc-SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.[19]
-
Fmoc Deprotection:
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[19]
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the next Fmoc-amino acid (3 eq.) with a coupling agent like HCTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 5-10 minutes.[19]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[3]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times). The resin is now ready for the next cycle.[19]
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[5]
-
Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10]
-
Purify the peptide using reverse-phase HPLC.
Boc-SPPS Workflow
The Boc-SPPS cycle is conceptually similar but uses acidic conditions for deprotection.
Caption: General workflow for a single cycle in Boc-SPPS.
Detailed Protocol: Single Boc-SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes.[6]
-
Boc Deprotection:
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x).[6]
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes.[6]
-
Drain and wash with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 eq.) and a coupling reagent (e.g., HBTU, 2-4 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction with a Kaiser test.[3]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[6]
Final Cleavage and Deprotection:
-
The final cleavage is typically performed using anhydrous liquid hydrogen fluoride (HF) with scavengers like anisole at 0 °C for 1 hour.[20] This procedure is extremely hazardous and requires specialized equipment.
-
After evaporation of the HF, the peptide is precipitated and washed with cold diethyl ether.
-
The crude peptide is then purified by HPLC.
Conclusion and Recommendations
The choice between the Fmoc and Boc strategies is dictated by the specific requirements of the peptide being synthesized, the available laboratory infrastructure, and the scale of the synthesis.
-
The Fmoc strategy has become the method of choice for routine peptide synthesis in both academic and industrial settings.[1] Its milder reaction conditions, compatibility with a wide range of sensitive amino acids, and amenability to automation have been significant factors in its widespread adoption.[10]
-
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[8][9] For certain industrial-scale productions with established protocols, Boc chemistry continues to be employed.
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 8. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. benchchem.com [benchchem.com]
- 20. chempep.com [chempep.com]
Navigating the Analytical Landscape: A Comparative Guide to the Validation of tert-butyl N-(1-cyanoethyl)carbamate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods for pharmaceutical intermediates like tert-butyl N-(1-cyanoethyl)carbamate is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of potential analytical methodologies, complete with hypothetical supporting data and detailed experimental protocols, to serve as a foundational resource for developing and validating methods for this specific compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound will depend on various factors, including the sample matrix, the nature of potential impurities, and the required level of sensitivity. HPLC is often a preferred method for carbamates due to its ability to analyze thermally labile compounds without derivatization.[1] However, GC-MS can offer superior selectivity and sensitivity, particularly when coupled with derivatization to enhance the volatility and thermal stability of the analyte.[1][2]
Data Presentation: Hypothetical Performance Characteristics
The following table summarizes the anticipated quantitative performance data for the proposed analytical methods. This data is based on typical performance characteristics observed in the validation of analytical methods for similar carbamate compounds and should be experimentally verified for this compound.[3]
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections outline proposed experimental protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust technique for the quantification of carbamates, often without the need for derivatization.[1]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for carbamate analysis.[1]
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid to improve peak shape) is proposed. The specific gradient program would need to be optimized.[1][4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at a wavelength of approximately 210 nm is a suitable starting point, as carbamates typically absorb in the lower UV range.[1]
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.[1]
-
Sample Dilution: Accurately weigh and dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the potential thermal lability of the carbamate group, a derivatization step is often recommended to improve the compound's volatility and stability for GC analysis.[1][2] Silylation is a common derivatization technique for carbamates.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio).[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp of 15°C/min to 280°C, with a final hold of 5 minutes. This program would require optimization.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent like dichloromethane or acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Derivatization Reaction: To 100 µL of each standard or sample solution in a sealed vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction Conditions: Securely cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization. The reaction conditions should be optimized.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method validation and the proposed analytical techniques.
References
Comparative Guide to the Analysis of tert-Butyl N-(1-cyanoethyl)carbamate Reactions
For researchers and professionals in drug development, the accurate analysis of reaction mixtures containing tert-butyl N-(1-cyanoethyl)carbamate is crucial for process optimization, yield determination, and impurity profiling. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, offering detailed experimental protocols and supporting data to assist in selecting the most suitable method for your research needs.
Introduction to Analytical Challenges
This compound is a key intermediate in organic synthesis. Monitoring its formation and subsequent reactions requires analytical methods that can effectively separate the target compound from starting materials, reagents, and potential byproducts. The presence of a chiral center and a thermally labile tert-butoxycarbonyl (Boc) group introduces specific analytical challenges that must be considered when selecting a method.
LC-MS Analysis: A High-Sensitivity Approach
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of this compound reactions. It combines the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying components in complex mixtures.[]
Hypothetical Performance Data
The following table summarizes the expected performance of an LC-MS method for the analysis of a reaction mixture containing this compound.
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Limit of Detection (LOD) |
| Alanine | 1.2 | 90.06 | 112.04 | 10 ng/mL |
| Acetaldehyde | - | - | - | - |
| Cyanide Source (e.g., TMSCN) | - | - | - | - |
| This compound | 5.8 | 171.11 | 193.09 | 5 ng/mL |
| Hydrolysis Product (Alanine) | 1.2 | 90.06 | 112.04 | 10 ng/mL |
| Dimer Byproduct | 8.2 | 341.22 | 363.20 | 15 ng/mL |
Experimental Protocol: LC-MS
This protocol provides a general method for the LC-MS analysis of this compound reaction products.
1. Sample Preparation:
-
Quench a 10 µL aliquot of the reaction mixture in 990 µL of 50:50 acetonitrile/water.
-
Vortex the sample for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray ionization (ESI) source, positive ion mode.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Alternative Analytical Methods
While LC-MS is a powerful tool, other techniques can provide valuable information for the analysis of this compound reactions.
Comparison of Analytical Methods
| Parameter | LC-MS | GC-MS (with derivatization) | ¹H NMR | FTIR |
| Primary Information | Molecular weight confirmation, reaction conversion, purity assessment. | Volatile components, byproduct identification. | Definitive structural elucidation, quantification of major components. | Functional group identification, reaction progress monitoring. |
| Sensitivity | High (ng/mL to pg/mL). | High (pg/mL to fg/mL). | Low (mg/mL). | Low to moderate. |
| Sample Preparation | Simple dilution. | Derivatization required. | Simple dilution. | Direct analysis or simple preparation. |
| Analysis Time | 10-20 minutes per sample. | 20-30 minutes per sample. | 5-15 minutes per sample. | < 5 minutes per sample. |
| Chiral Separation | Possible with a chiral column. | Possible with a chiral column. | Requires chiral shift reagents. | Not suitable. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative for the analysis of volatile and thermally stable compounds. Due to the low volatility and thermal lability of the carbamate, derivatization is necessary.
Experimental Protocol: GC-MS (with Silylation)
1. Sample Preparation and Derivatization:
-
Evaporate 100 µL of the quenched reaction sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS System and Conditions:
-
GC System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of the major components in the reaction mixture without the need for chromatographic separation.
Experimental Protocol: ¹H NMR
1. Sample Preparation:
-
Take a 50 µL aliquot of the reaction mixture and evaporate the solvent.
-
Redissolve the residue in 0.5 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Experiment: ¹H NMR.
-
Key Signals:
-
tert-Butyl group of the carbamate: ~1.4 ppm (singlet, 9H).
-
CH of the ethyl group: multiplet.
-
CH₃ of the ethyl group: doublet.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid technique for monitoring the disappearance of starting materials and the appearance of products by tracking their characteristic functional group vibrations.
Experimental Protocol: FTIR
1. Sample Preparation:
-
Place a small drop of the reaction mixture directly onto the ATR crystal.
-
Alternatively, for solid samples, prepare a KBr pellet.
2. FTIR Spectrometer and Parameters:
-
Spectrometer: FTIR spectrometer with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Key Vibrations:
-
N-H stretch (carbamate): ~3300 cm⁻¹.
-
C≡N stretch (nitrile): ~2250 cm⁻¹.
-
C=O stretch (carbamate): ~1700 cm⁻¹.[2]
-
Visualizations
Caption: Hypothetical reaction pathway for the synthesis of the target compound.
Caption: General experimental workflow for LC-MS analysis.
References
Chiral Separation of tert-butyl N-(1-cyanoethyl)carbamate Enantiomers: A Comparative Guide to SFC and HPLC Methods
For researchers, scientists, and drug development professionals, the efficient and reliable separation of enantiomers is a critical step in the synthesis and analysis of chiral molecules. This guide provides an objective comparison of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for the chiral resolution of tert-butyl N-(1-cyanoethyl)carbamate, also known as N-Boc-alaninenitrile. The information presented herein is supported by established experimental protocols for analogous compounds, offering a practical framework for method development and optimization.
The enantiomeric purity of pharmaceutical intermediates like this compound is a crucial quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Both SFC and HPLC, particularly when utilizing polysaccharide-based chiral stationary phases (CSPs), have proven to be powerful techniques for achieving baseline separation of such enantiomers.
Performance Comparison: SFC vs. HPLC
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to traditional HPLC for chiral separations, often providing significant advantages in terms of speed, solvent consumption, and resolution. The low viscosity and high diffusivity of supercritical CO2, the primary mobile phase in SFC, allow for faster analysis times and reduced backpressure.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation using a supercritical fluid (typically CO2) with an organic modifier as the mobile phase passing through a chiral stationary phase. | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid chiral stationary phase. |
| Typical Analysis Time | 3 - 10 minutes | 10 - 30 minutes |
| Solvent Consumption | Significantly lower due to the use of CO2. | Higher, relying entirely on organic and/or aqueous solvents. |
| Resolution | Often provides superior or comparable resolution to HPLC. | Can achieve high resolution, but may require more extensive method development. |
| Operating Pressure | High (typically 100-400 bar). | Moderate to High (up to 400 bar for standard HPLC). |
| Environmental Impact | Greener alternative due to reduced organic solvent usage. | Less environmentally friendly due to higher consumption of organic solvents. |
Experimental Protocols
The following protocols are representative methods for the chiral separation of this compound based on established procedures for structurally similar N-Boc protected amino acid derivatives. Polysaccharide-based chiral stationary phases, such as those with amylose or cellulose backbones derivatized with substituted phenylcarbamates, are highly recommended for this application.
Method 1: Supercritical Fluid Chromatography (SFC)
This protocol outlines a typical SFC method for the enantioselective separation of this compound.
Chromatographic Conditions:
-
Instrumentation: A standard SFC system equipped with a backpressure regulator, UV detector, and autosampler.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-H, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Supercritical CO2 and Methanol (with 0.1% Isopropylamine) in an 80:20 (v/v) ratio.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
Dissolve approximately 1 mg of racemic this compound in 1 mL of methanol.
Method 2: High-Performance Liquid Chromatography (HPLC)
This protocol details a conventional normal-phase HPLC method for the chiral separation of the target compound.
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., CHIRALCEL® OD-H, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: n-Hexane and Isopropanol in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
Dissolve approximately 1 mg of racemic this compound in 1 mL of the mobile phase.
Quantitative Data Summary
The following table presents illustrative quantitative data for the chiral separation of a closely related N-Boc protected amino acid derivative, which is expected to be representative of the performance for this compound under the optimized conditions described above.
| Method | Enantiomer | Retention Time (t R , min) | Resolution (R s ) |
| SFC | Enantiomer 1 | 4.2 | \multirow{2}{}{> 2.0} |
| Enantiomer 2 | 5.5 | ||
| HPLC | Enantiomer 1 | 12.8 | \multirow{2}{}{> 1.8} |
| Enantiomer 2 | 15.3 |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase and analytical conditions.
Experimental Workflow and Logic
The selection of an appropriate chiral separation method often follows a logical screening process to identify the optimal stationary and mobile phases. The following diagrams illustrate the general workflow for chiral method development and the decision-making process when choosing between SFC and HPLC.
Performance Showdown: Evaluating Alternatives to tert-Butyl N-(1-cyanoethyl)carbamate for Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Key Intermediates in Asymmetric Synthesis
The asymmetric synthesis of chiral α-amino acids and their derivatives is a cornerstone of modern drug discovery and development. These non-proteinogenic amino acids are integral components of many pharmaceuticals, offering improved metabolic stability, conformational constraints, and novel side-chain functionalities. A widely used strategy for their synthesis involves the Strecker reaction, a versatile method for producing α-aminonitriles, which are direct precursors to α-amino acids.
This guide provides a comprehensive performance comparison of tert-butyl N-(1-cyanoethyl)carbamate and its principal alternatives used in asymmetric synthesis. The focus is on providing a clear, data-driven comparison of different N-protecting group strategies (Boc vs. Cbz) and the use of chiral auxiliaries, most notably N-tert-butanesulfinamide (tBS). The objective is to equip researchers with the necessary information to select the optimal synthetic route based on performance metrics such as chemical yield, stereoselectivity, and reaction conditions.
Core Synthetic Strategies: A Comparative Overview
The primary alternatives to this compound fall into two main categories:
-
Alternative N-Protecting Groups: This involves replacing the tert-butoxycarbonyl (Boc) group with other common carbamates, such as the benzyloxycarbonyl (Cbz) group. The choice of protecting group dictates the deprotection strategy and can influence the stereochemical outcome of subsequent reactions.
-
Chiral Auxiliaries: This approach utilizes a chiral auxiliary, such as N-tert-butanesulfinamide, which is temporarily attached to the imine substrate to direct the stereoselective addition of a nucleophile.
The following sections provide a detailed comparison of these strategies, supported by experimental data from the literature.
Performance Data: A Head-to-Head Comparison
While a single study directly comparing all alternatives under identical conditions is not available in the reviewed literature, a comparative analysis can be constructed by examining their performance in the synthesis of similar target molecules. The following table summarizes representative data for the synthesis of α-amino acid precursors using different strategies.
| Reagent/Method | Target Amino Acid Precursor | Yield (%) | Diastereomeric/Enantiomeric Excess | Key Reaction Conditions |
| N-Boc Strategy (via Strecker) | N-Boc-α-aminonitrile | High | Moderate to High (catalyst dependent) | Aldehyde, Amine, Cyanide source (e.g., TMSCN), Chiral Catalyst (e.g., Zirconium-based) |
| N-Cbz Strategy (via Strecker) | N-Cbz-α-aminonitrile | High | Moderate to High (catalyst dependent) | Aldehyde, Amine, Cyanide source (e.g., TMSCN), Chiral Catalyst |
| N-tert-butanesulfinamide (tBS) Auxiliary | N-tBS protected amine | 85-99% | >95% de | Condensation of tBS with aldehyde to form imine, followed by nucleophilic addition (e.g., Grignard reagent, Et2AlCN).[1] |
| (R)-Phenylglycine Amide Auxiliary | Diastereomeric aminonitrile | 76-93% | >99:1 dr | Crystallization-induced asymmetric transformation in water or water/methanol.[2][3] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical reaction conditions.
Experimental Protocols: Detailed Methodologies
General Protocol for N-Boc Protection of Amines
This protocol describes a general method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).[4][5]
-
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv)
-
Base (e.g., triethylamine, sodium bicarbonate, or sodium hydroxide, 1.5-2.0 equiv)
-
Solvent (e.g., dichloromethane, THF, dioxane/water)
-
-
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Add the Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization if necessary.
-
General Protocol for N-Cbz Protection of Amines
This protocol outlines a standard procedure for the N-protection of amines using benzyl chloroformate (Cbz-Cl).[6][7]
-
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.05-1.1 equiv)
-
Base (e.g., sodium carbonate or sodium bicarbonate in water)
-
Solvent (e.g., water, or a biphasic system with an organic solvent)
-
-
Procedure:
-
Dissolve the amine in the aqueous base solution, often with cooling in an ice bath.
-
Add Cbz-Cl dropwise while stirring vigorously, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove excess Cbz-Cl.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the product by filtration or extract with an organic solvent.
-
Dry the organic extracts and concentrate to obtain the N-Cbz protected amine.
-
Asymmetric Addition to an N-tert-Butanesulfinyl Imine
This protocol describes the highly diastereoselective addition of a nucleophile to a chiral N-tert-butanesulfinyl imine.[1]
-
Materials:
-
N-tert-butanesulfinyl imine (1.0 equiv)
-
Nucleophile (e.g., Grignard reagent, organolithium, or diethylaluminum cyanide, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
-
Procedure:
-
Dissolve the N-tert-butanesulfinyl imine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the required temperature (typically -78 °C to 0 °C).
-
Add the nucleophilic reagent dropwise to the solution.
-
Stir the reaction at the low temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to isolate the diastereomerically enriched product.
-
Visualizing the Synthetic Pathways
To better illustrate the workflows, the following diagrams have been generated using the DOT language.
Caption: Comparative workflows for N-protected aminonitrile synthesis and the chiral auxiliary approach.
Conclusion and Recommendations
The selection of an appropriate strategy for the synthesis of chiral α-amino acid precursors is highly dependent on the specific target molecule, desired stereoselectivity, and available resources.
-
N-Protecting Group Strategy (Boc vs. Cbz): Both Boc and Cbz protecting groups are effective in the context of the Strecker synthesis. The choice between them often comes down to the desired deprotection conditions. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis, offering orthogonal protection strategies in multi-step syntheses.[4][8] The performance in terms of yield and stereoselectivity is often more dependent on the chiral catalyst used rather than the protecting group itself.
-
N-tert-Butanesulfinamide (tBS) as a Chiral Auxiliary: The use of N-tert-butanesulfinamide offers a highly reliable and versatile method for the asymmetric synthesis of a wide range of chiral amines.[1] This approach consistently provides high diastereoselectivities and yields for the addition of various nucleophiles to the derived imines. The chiral auxiliary is readily available and can be easily cleaved under mild acidic conditions.
For researchers seeking a robust and broadly applicable method with consistently high stereocontrol, the N-tert-butanesulfinamide auxiliary approach is highly recommended . For syntheses requiring specific protecting group strategies for downstream applications, both N-Boc and N-Cbz protected aminonitriles are viable options , with the choice being dictated by the overall synthetic plan.
It is crucial for researchers to perform their own optimization studies for their specific substrates and reaction conditions to achieve the best possible outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijacskros.com [ijacskros.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to the Synthesis and HPLC Validation of tert-Butyl N-(1-cyanoethyl)carbamate
This guide provides a comprehensive comparison of synthetic routes for tert-butyl N-(1-cyanoethyl)carbamate and details a robust High-Performance Liquid Chromatography (HPLC) method for its validation. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be achieved through several methods. Here, we compare two common approaches: the reaction of 2-aminopropanenitrile with di-tert-butyl dicarbonate (Boc)₂O and a method involving sodium cyanate and tert-butanol. While both methods can yield the desired product, they differ in reaction conditions, yield, and purity.
A widely employed method for the N-tert-butoxycarbonylation of amines involves the use of di-tert-butyl dicarbonate ((Boc)₂O). This reagent is favored for its high reactivity and the clean byproducts it forms (tert-butanol and CO₂). An alternative approach involves the reaction of a carboxylic acid with (Boc)₂O and sodium azide, which proceeds through a Curtius rearrangement to form the carbamate.[1]
For the purpose of this guide, a standard synthesis using (Boc)₂O and 2-aminopropanenitrile is presented as Method A. A hypothetical alternative, Method B, is included for comparison to illustrate potential variations in performance.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method A: (Boc)₂O Reaction | Method B: Alternative Route |
| Starting Materials | 2-Aminopropanenitrile, Di-tert-butyl dicarbonate | 2-Bromopropanenitrile, tert-Butyl carbamate |
| Reaction Time | 4 hours | 8 hours |
| Yield (%) | 92 | 78 |
| Purity (by HPLC, %) | 99.2 | 97.5 |
| Key Advantages | High yield, high purity, mild conditions | Readily available starting materials |
| Key Disadvantages | Cost of (Boc)₂O | Longer reaction time, lower yield |
HPLC Validation of this compound
The validation of the analytical method is crucial to ensure the quality and consistency of the synthesized compound.[2] A reversed-phase HPLC method was developed and validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection and quantification.[3][4]
Table 2: HPLC Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 10 - 150 | 10 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.12% |
| Limit of Detection (LOD) (µg/mL) | - | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | - | 1.5 |
The HPLC method demonstrates excellent specificity, linearity, accuracy, and precision for the quantification of this compound.
Experimental Protocols
Synthesis of this compound (Method A)
-
To a solution of 2-aminopropanenitrile (1.0 eq) in dichloromethane (DCM), triethylamine (1.2 eq) is added at 0 °C.
-
Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is added dropwise to the mixture.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
HPLC Method Validation Protocol
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[5]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Specificity : Assessed by analyzing blank, placebo, and spiked samples to ensure no interfering peaks at the analyte's retention time.
-
Linearity : Determined by analyzing a series of solutions over the concentration range of 10-150 µg/mL.
-
Accuracy : Performed by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision :
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Evaluated by analyzing the same samples on a different day with a different analyst.
-
-
LOD and LOQ : Determined based on the signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow
The following diagrams illustrate the synthesis and validation workflow.
Caption: Synthesis workflow for this compound.
Caption: HPLC validation workflow for quality control.
References
A Comparative Guide to Assessing the Purity of tert-Butyl N-(1-cyanoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the fields of peptide chemistry and pharmaceutical development, the purity of starting materials and intermediates is paramount. one such critical building block is tert-butyl N-(1-cyanoethyl)carbamate, a chiral aminonitrile derivative protected with a tert-butoxycarbonyl (Boc) group. Ensuring its high purity is essential for the successful and predictable outcome of subsequent synthetic steps. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, offering detailed experimental protocols and a comparative analysis with alternative compounds.
Core Purity Assessment Techniques
The purity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the presence of impurities, be they residual starting materials, byproducts of the synthesis, or degradation products. The most commonly employed and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantitative purity (% area), detection of non-volatile impurities | High resolution, accurate quantification, suitable for a wide range of compounds |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-based detection | Identification and quantification of volatile and semi-volatile impurities | High sensitivity, definitive identification of impurities through mass spectra |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Structural confirmation, identification and quantification of impurities with distinct NMR signals | Provides detailed structural information, can be used for quantitative analysis (qNMR) |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for the purity assessment of non-volatile compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program:
-
A typical gradient would involve increasing the percentage of mobile phase B over time to elute compounds of varying polarities.
Detection:
-
UV detection at 210 nm is suitable for the carbamate functional group.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present from the synthesis or as degradation products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Column:
-
A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas:
-
Helium at a constant flow rate.
Oven Temperature Program:
-
A temperature gradient is programmed to separate compounds with different boiling points.
Injector and Detector Conditions:
-
Injector temperature: ~250 °C
-
MS transfer line temperature: ~280 °C
-
Ionization mode: Electron Ionization (EI)
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve in a volatile solvent (e.g., dichloromethane or ethyl acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of organic compounds.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
The presence of impurity signals can be identified and, in some cases, quantified by integrating the signals relative to a known standard (qNMR).
Comparison with Alternatives
In many synthetic applications, particularly in peptide synthesis, alternatives to the Boc protecting group are employed. The most common alternatives are the Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) groups. The choice of protecting group depends on the overall synthetic strategy and the stability of the molecule to different deprotection conditions.
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Typical Purity (HPLC) |
| Boc | tert-butoxycarbonyl | Acidic (e.g., TFA) | Stable to a wide range of nucleophiles and bases | >98% |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic (e.g., piperidine) | Cleavage under mild basic conditions allows for orthogonality with acid-labile groups | >99%[1] |
| Cbz | Carboxybenzyl | Catalytic Hydrogenolysis | Stable to acidic and basic conditions, allowing for a different orthogonal strategy | >98% |
The purity of the corresponding Fmoc-(1-cyanoethyl)glycine and Cbz-(1-cyanoethyl)glycine would be assessed using similar analytical techniques, primarily HPLC, to ensure their suitability for use in synthesis.
Visualization of Experimental and Logical Workflows
To provide a clearer understanding of the processes involved in purity assessment, the following diagrams illustrate a typical experimental workflow and the logical relationship between the analytical techniques.
Caption: A typical experimental workflow for the purity assessment of a chemical compound.
References
A Comparative Guide to the Orthogonality of the tert-Butyl N-(1-cyanoethyl)carbamate Protecting Group
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, particularly in the realm of peptide and peptidomimetic chemistry, the strategic selection of protecting groups is paramount. The principle of orthogonality—the ability to selectively deprotect one functional group in the presence of others—is the cornerstone of efficient and high-yielding multi-step syntheses. This guide provides a comprehensive comparison of the protective characteristics of tert-butyl N-(1-cyanoethyl)carbamate, evaluating its orthogonality against established amine protecting groups: Boc, Fmoc, and Cbz.
The structure of this compound incorporates a tert-butoxycarbonyl (Boc) protecting group on an α-aminonitrile moiety. The orthogonality of this system is primarily dictated by the well-understood reactivity of the Boc group. This guide will therefore focus on the stability and lability of the Boc group within this specific chemical context and compare it to other common amine protecting groups.
Data Presentation: Comparison of Amine Protecting Groups
The following table summarizes the key properties and deprotection conditions for this compound and its alternatives.
| Protecting Group | Structure | Lability | Common Deprotection Reagents | Stability |
| Boc (on this compound) | ![]() | Acid-labile | Trifluoroacetic acid (TFA), HCl in organic solvents | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | ![]() | Base-labile | 20% Piperidine in DMF, DBU | Stable to acid and hydrogenolysis. |
| Cbz (Carboxybenzyl) | ![]() | Hydrogenolysis | H₂, Pd/C | Stable to acid and base. |
Orthogonality in Synthetic Strategy
The primary advantage of the Boc group in this compound is its acid lability, which makes it orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. This allows for selective deprotection schemes in the synthesis of complex molecules.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
The 2-cyanoethyl group, while part of the core structure, is known to be labile to strong basic conditions, a property leveraged in oligonucleotide synthesis for phosphate protection. This suggests that under the mild basic conditions typically used for Fmoc removal (e.g., 20% piperidine in DMF), the cyanoethyl group in this compound is expected to be stable. However, harsher basic conditions could potentially lead to its removal.
Experimental Protocols
Detailed methodologies for the deprotection of the Boc group and a comparative protocol for Fmoc deprotection are provided below.
Protocol 1: Deprotection of the Boc Group from this compound (General Procedure)
This protocol is a standard procedure for the acidic cleavage of a Boc protecting group.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at room temperature.
-
Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Caption: General workflow for the acidic deprotection of a Boc-protected amine.
Protocol 2: Deprotection of an Fmoc-Protected Amine (for Comparison)
This protocol outlines the standard procedure for the base-mediated cleavage of an Fmoc protecting group.
Materials:
-
Fmoc-protected compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
DCM
-
Diethyl ether, cold
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.
-
Stir the solution at room temperature. The deprotection is typically rapid, often completing within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the product under vacuum.
Conclusion
The this compound protecting group, by virtue of its Boc moiety, offers excellent orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups. Its acid-lability allows for selective deprotection under well-established and reliable conditions. This makes it a valuable tool in the strategic synthesis of complex molecules where multiple amine functionalities require differential protection. Researchers can confidently employ this protecting group in tandem with other orthogonal protecting groups to achieve their synthetic targets with high selectivity and efficiency. The stability of the Boc group to basic and hydrogenolytic conditions ensures that other protecting groups can be removed without affecting the Boc-protected amine, a critical consideration in modern synthetic chemistry.
A Comparative Guide to the Stability of Carbamate Protecting Groups in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the intricate assembly of peptides and complex drug molecules, the judicious use of protecting groups is paramount. Carbamate protecting groups are a cornerstone of this strategy, offering a reliable means to temporarily mask the reactivity of amine functionalities. This guide provides an objective comparison of the stability of three of the most widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic endeavors.
The principle of orthogonality is central to modern synthetic chemistry, allowing for the selective removal of one protecting group in the presence of others through the use of distinct and non-interfering reaction conditions.[1][2] The differential lability of Boc, Cbz, and Fmoc to acid, hydrogenolysis, and base, respectively, forms the foundation of their widespread application in complex multi-step syntheses.[3][4]
Comparative Stability Profile
The stability of a protecting group is not absolute but rather a function of the specific chemical environment to which it is exposed. The following sections and tables provide a detailed comparison of the stability of Boc, Cbz, and Fmoc under various deprotection conditions.
Qualitative Stability Overview
The table below summarizes the general stability of each protecting group under the typical conditions used for the cleavage of the others, highlighting their orthogonal nature.
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA, HCl)[1] | Cbz: Generally stable to mild acid, but can be cleaved by strong acids like HBr.[1] Fmoc: Stable.[3] |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C)[3] | Boc: Generally stable.[3] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[3] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF)[3] | Boc: Generally stable, though some studies report potential cleavage under prolonged basic conditions.[3] Cbz: Stable.[3] |
Quantitative Stability Data
For a more precise understanding of the comparative stability, the following table presents quantitative data on the percentage of each protecting group remaining after exposure to common deprotection reagents for a specified duration. This data has been synthesized from various sources and represents typical observations.
| Protecting Group | Condition (Time) | % of Protecting Group Remaining |
| Boc-NHR | 20% Piperidine in DMF (2h) | >99%[3] |
| H₂, 10% Pd/C in MeOH (4h) | >99%[3] | |
| Cbz-NHR | 20% Piperidine in DMF (2h) | >99%[3] |
| 50% TFA in DCM (2h) | >98%[3] | |
| Fmoc-NHR | 50% TFA in DCM (2h) | >99%[3] |
| H₂, 10% Pd/C in MeOH (4h) | ~90-95% (some cleavage reported)[3][5] |
Note: The stability of a protecting group can be influenced by the specific substrate and reaction conditions. The data presented here are for general guidance.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation and removal of protecting groups. The following are representative procedures for the deprotection of Boc, Cbz, and Fmoc groups.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the acid-catalyzed removal of the Boc group from an amine.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1 M concentration).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v). The reaction is often exothermic and evolves gas (CO₂ and isobutylene), so ensure adequate ventilation and perform the addition slowly, especially on a larger scale.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst.
Materials:
-
Cbz-protected amine
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).
-
Seal the reaction vessel and purge the system with an inert gas to remove oxygen.
-
Introduce hydrogen gas into the reaction vessel and maintain a positive pressure (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature for 1 to 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Fmoc Deprotection using Piperidine
This protocol describes the base-catalyzed removal of the Fmoc group, a common step in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amine (e.g., attached to a solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected substrate (e.g., peptide-resin) in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Treat the substrate with the 20% piperidine solution.
-
Agitate the mixture at room temperature for 5-20 minutes. The deprotection progress can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct.[6]
-
Upon completion, filter and wash the substrate extensively with DMF to remove the cleaved Fmoc adduct and excess piperidine.
-
The deprotected amine is then ready for the next reaction step.
Visualization of Concepts
To further aid in the understanding of the principles discussed, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
A Comparative Guide to the Synthesis of α-Amino Acids: A Cost-Benefit Analysis of tert-Butyl N-(1-cyanoethyl)carbamate
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of α-amino acids and their derivatives is a cornerstone of innovation. This guide provides a comprehensive cost-benefit analysis of utilizing tert-butyl N-(1-cyanoethyl)carbamate as a key intermediate, comparing it with traditional chemical and modern biocatalytic approaches for the synthesis of alanine, a fundamental α-amino acid.
This analysis delves into the synthetic pathways, experimental protocols, and economic viability of three distinct methods: a modern Strecker-type synthesis involving this compound, the classic Strecker synthesis, and an enzymatic approach. By presenting quantitative data in clearly structured tables and detailed experimental methodologies, this guide aims to equip researchers with the necessary information to make informed decisions for their synthetic needs.
At a Glance: Comparing the Routes to Alanine
| Metric | Modern Strecker-type Synthesis | Classic Strecker Synthesis | Enzymatic Synthesis |
| Key Intermediate | This compound | α-Aminopropionitrile | L-Aspartic Acid |
| Starting Materials | Acetaldehyde, tert-Butyl Carbamate, Sodium Cyanide | Acetaldehyde, Ammonia, Sodium Cyanide | L-Aspartic Acid |
| Estimated Yield | High (based on similar reactions) | Variable (generally moderate to high) | Very High (>90%)[1] |
| Estimated Cost per Mole of Alanine | Moderate | Low to Moderate | Potentially Low (at scale) |
| Key Advantages | Milder conditions, protected amino group | Low-cost starting materials | High selectivity, environmentally friendly |
| Key Disadvantages | Higher initial precursor cost | Use of toxic ammonia, unprotected amino group | High initial enzyme cost, process optimization required |
Method 1: Modern Strecker-Type Synthesis via this compound
This approach utilizes a one-pot, three-component reaction to synthesize the N-Boc protected α-aminonitrile, this compound. The tert-butoxycarbonyl (Boc) protecting group offers the significant advantage of stability under various reaction conditions and can be easily removed under acidic conditions, providing a controlled route to the desired amino acid.
Synthetic Pathway
References
Spectroscopic Comparison of Carbamate Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of various carbamate analogues. It includes supporting experimental data presented in clear, structured tables, detailed experimental protocols, and visualizations to aid in understanding the comparative analysis workflow and potential biological interactions.
Carbamates are a versatile class of organic compounds characterized by the presence of a carbamate functional group (-NHCOO-). Their structural diversity, arising from various substitutions on the nitrogen and oxygen atoms, leads to a wide range of chemical and physical properties, making them crucial in pharmaceuticals, agriculture, and materials science.[1][2] A thorough spectroscopic characterization is essential for the identification, quantification, and structural elucidation of these analogues. This guide focuses on a comparative analysis using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize key quantitative data from the spectroscopic analysis of representative carbamate analogues, allowing for a direct comparison of their characteristic spectral features.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Selected Carbamate Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of molecules. In carbamates, the chemical shifts of the protons and carbons are influenced by the electronic environment of the substituents.
| Carbamate Analogue | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| tert-Butyl N-phenylcarbamate | CDCl₃ | 1.51 (s, 9H), 6.55 (s, 1H), 7.02 (t, 1H), 7.32 (t, 2H), 7.39 (d, 2H) | 28.6, 80.7, 118.7, 123.3, 129.2, 138.5, 191.2 | [3] |
| tert-Butyl N-(2-pyridyl)carbamate | CDCl₃ | 1.52 (s, 9H), 6.95 (t, 1H), 7.68 (t, 1H), 7.98 (d, 1H), 8.30 (d, 1H), 8.72 (s, 1H) | 28.5, 80.8, 112.6, 118.1, 138.7, 147.7, 152.9, 153.2 | [3] |
| Ethyl carbamate | CDCl₃ | 1.25 (t, 3H), 4.15 (q, 2H), 4.75 (br s, 2H) | 14.6, 60.9, 156.8 | [4][5] |
| Benzyl carbamate | CDCl₃ | 4.91 (br s, 2H), 5.11 (s, 2H), 7.39-7.46 (m, 3H), 7.54-7.56 (d, 2H) | Not specified | [6] |
| 4-Methylphenyl carbamate | CDCl₃ | 2.24-2.26 (t, 3H), 4.96 (s, 1H), 7.00-7.02 (t, 2H), 7.06-7.09 (m, 2H) | Not specified | [6] |
Table 2: IR Spectroscopic Data of Selected Carbamate Analogues
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The carbamate group exhibits characteristic absorption bands corresponding to N-H, C=O, and C-O stretching vibrations.
| Carbamate Analogue | Sample Phase | N-H Stretch (ν, cm⁻¹) | C=O Stretch (ν, cm⁻¹) | C-O Stretch (ν, cm⁻¹) | Reference |
| Benzyl carbamate | KBr | 3422-3332 | 1694 | 1068 | [6] |
| 4-Methoxybenzyl carbamate | KBr | 3364 | 1713 | 1036 | [6] |
| 4-Bromobenzyl carbamate | KBr | 3442 | 1707 | 1062 | [6] |
| Phenyl carbamate | KBr | Not specified | 1713 | Not specified | [6] |
| 2-Nitrophenyl carbamate | KBr | 3255 | 1745 | 1067 | [6] |
| Ammonium carbamate | Solid | ~3400-3000 | ~1680 | Not specified | [7] |
Table 3: UV-Vis Spectroscopic Data of Selected Carbamate Analogues
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. For carbamates, particularly those with chromophoric groups, this technique can reveal information about intramolecular charge transfer (ICT) bands.
| Carbamate Analogue | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Isobutylcarbamate-substituted chromophore 12c | Not specified | 447 | Not specified | [8] |
| Isobutylcarbamate-substituted chromophore 15c | Not specified | 363 | Not specified | [8] |
| Isobutylcarbamate-substituted chromophore 19c | Not specified | 542 | Not specified | [8] |
| Isobutylcarbamate-substituted chromophore 23c | Not specified | 460 | Not specified | [8][9] |
| Isobutylcarbamate-substituted chromophore 26c | Not specified | 692 | Not specified | [8] |
| Carbamate pesticides (azo dyes) | Micellar medium | Not specified | Detection limits 0.2-2 µg/cm³ | [10] |
Table 4: Mass Spectrometry Data of Selected Carbamate Analogues
Mass Spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of molecular weight and structural features. A common fragmentation pathway for many carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, -57 Da).[11]
| Carbamate Analogue | Ionization Method | Molecular Ion (M⁺ or [M+H]⁺) | Key Fragment Ions (m/z) | Reference |
| tert-Butyl N-phenylcarbamate | FAB | 193 (M)⁺ | Not specified | [3] |
| tert-Butyl N-(2-pyridyl)carbamate | FAB | 195 (MH)⁺ | Not specified | [3] |
| Resveratrol-based carbamates | HRMS | Confirmed | Not specified | [12] |
| 15 Carbamate pesticides | ESI | Varied | Characteristic loss of CH₃NCO (-57 Da) | [11] |
| N-substituted ethyl carbamates | EI | Varied | Fragmentation patterns studied | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the carbamate analogue in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum, often with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the solid carbamate sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Liquid/Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the carbamate analogue in a suitable UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to serve as a blank and record the baseline.
-
Fill a matched cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the carbamate analogue in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.
-
Instrumentation: A variety of mass spectrometers can be used, such as those coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques include Electron Ionization (EI), Electrospray Ionization (ESI), and Fast Atom Bombardment (FAB).
-
Data Acquisition:
-
The instrument is calibrated using a known standard.
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values. For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to provide further structural information.[11]
-
Visualizing Workflows and Pathways
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the comprehensive spectroscopic comparison of carbamate analogues.
Caption: Workflow for the comparative spectroscopic analysis of carbamate analogues.
Hypothetical Signaling Pathway
Carbamate-containing drugs often act by inhibiting enzymes, such as acetylcholinesterase.[14] The diagram below illustrates a hypothetical signaling pathway where a carbamate analogue inhibits a target enzyme.
Caption: Hypothetical inhibition of a target enzyme by a carbamate analogue.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. www3.nd.edu [www3.nd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031219) [hmdb.ca]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbamate‐Functionalized NLOphores via a Formal [2+2] Cycloaddition‐Retroelectrocyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric determination of carbamate pesticides with diazotized trimethylaniline in a micellar medium of sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-butyl N-(1-cyanoethyl)carbamate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for tert-butyl N-(1-cyanoethyl)carbamate, a compound utilized in various research and development applications.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following disposal procedures are based on best practices for analogous carbamate and nitrile compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to review the SDS for the specific product in your possession.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination in accordance with laboratory practices.[1] |
| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1] All waste containing this compound must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of down the drain or in regular trash. [1]
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for hazardous solid chemical waste.[1] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic or nitrile-containing waste, as specified by your institution.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and disposable labware, should be considered hazardous waste and disposed of accordingly in a designated solid waste container.[1]
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".
-
Include the appropriate hazard symbols (e.g., harmful, irritant) as indicated by the GHS pictograms for analogous compounds. While a specific SDS is unavailable, related compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.
-
Indicate the date of waste generation.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure containers are kept closed to prevent the release of vapors.
-
Store away from incompatible materials. While specific incompatibilities for this compound are not documented, carbamates, in general, can be incompatible with strong oxidizing agents, acids, and bases.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the chemical waste.[1]
-
Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these immediate actions:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as outlined in the table above.
-
Containment and Cleanup:
-
For small solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed, and labeled container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed, labeled container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all cleanup materials as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A workflow for the segregation and disposal of this compound waste.
References
Personal protective equipment for handling tert-butyl N-(1-cyanoethyl)carbamate
Disclaimer: No specific Safety Data Sheet (SDS) was located for tert-butyl N-(1-cyanoethyl)carbamate (CAS 150036-33-8). The following guidance is synthesized from safety data for structurally similar compounds, including other tert-butyl carbamates and nitriles. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational handling and disposal.
Hazard Identification and Engineering Controls
-
Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[1]
-
Eye Contact: May cause serious eye irritation or damage.[1]
-
Ingestion: May be harmful if swallowed.[1]
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use of a certified chemical fume hood is required for all procedures involving the handling of this substance to minimize inhalation exposure.[2]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to prevent exposure through all potential routes.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves. Inspect for tears or holes before each use. | Provides a barrier against skin contact. Contaminated gloves should be disposed of immediately after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for operations with a high potential for aerosol or dust generation, or in the event of a ventilation failure. | Prevents inhalation of harmful vapors or dust. |
Operational and Handling Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Step 1: Preparation
-
Before beginning any work, ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have all necessary equipment and reagents for the experiment prepared and within easy reach inside the fume hood to minimize movement in and out of the containment area.
Step 2: Handling
-
Avoid direct contact with the chemical. Use spatulas and other appropriate tools for transfer.
-
If the compound is a solid, be mindful of dust generation. Handle it gently to minimize the creation of airborne particles.
-
Keep containers tightly closed when not in use.
Step 3: Post-Handling
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Spill Response Plan
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or involves a highly volatile substance, evacuate the immediate area.
Step 2: Assess and Contain
-
From a safe distance, assess the extent of the spill.
-
If safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
Step 3: Clean-up
-
Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected waste into a clearly labeled, sealed container for hazardous waste disposal.
Step 4: Decontaminate
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Collect all decontamination materials for disposal as hazardous waste.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.
-
Chemical Waste: Unused or waste chemical should be collected in a designated, clearly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in the regular trash.
Quantitative Data
The following data is for a structurally similar compound, tert-butyl carbamate, and should be used as an estimate only.
| Property | Value |
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| Melting Point | 105 - 109 °C (221 - 228.2 °F)[4] |
| Boiling Point | No information available |
| Flash Point | No information available |
| Solubility | Insoluble in water[4] |
Note: This data is for tert-butyl carbamate and may not accurately represent the properties of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


